9-(2-Methoxyethyl)carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197297-40-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
9-(2-methoxyethyl)carbazole |
InChI |
InChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
InChI Key |
XDLNLNRDXSZVPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-(2-Methoxyethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 9-(2-Methoxyethyl)carbazole is limited in publicly available literature. The following guide provides a comprehensive overview based on the known properties of the carbazole nucleus and closely related derivatives. All quantitative data presented for analogous compounds should be considered as estimations for this compound.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their rigid, planar structure and rich electron density make them versatile scaffolds for the development of novel therapeutic agents and functional materials. This guide focuses on the chemical properties of this compound, a derivative with potential applications stemming from the introduction of a methoxyethyl group at the 9-position of the carbazole core. This modification can influence the molecule's solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Physicochemical Properties
Table 1: Physicochemical Properties of Carbazole and Related Derivatives
| Property | Carbazole | 9-Ethylcarbazole | 9-(2-Hydroxyethyl)carbazole | This compound (Estimated) |
| Molecular Formula | C₁₂H₉N | C₁₄H₁₃N | C₁₄H₁₃NO | C₁₅H₁₅NO |
| Molecular Weight ( g/mol ) | 167.21[1] | 195.26[2] | 211.26[3] | 225.29 |
| Melting Point (°C) | 246.3[1] | 68-70 | 78-82 | Not Available |
| Boiling Point (°C) | 354.7[1] | 300-305 | Not Available | Not Available |
| Appearance | White crystalline solid | White to Gray to Brown Powder | Off-White Powder[3] | Likely a solid at room temperature |
Solubility:
The solubility of carbazole itself is low in water but it is soluble in organic solvents like acetone, and slightly soluble in benzene, ether, and ethanol. The introduction of the 2-methoxyethyl group in this compound is expected to increase its polarity compared to 9-ethylcarbazole, potentially enhancing its solubility in polar organic solvents.
Spectral Data
While specific spectra for this compound are not available, the characteristic spectral features can be predicted based on the carbazole scaffold and related N-substituted derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The protons of the methoxyethyl group would appear more upfield, with the methylene protons adjacent to the nitrogen appearing around 4.0-4.5 ppm, the methylene protons adjacent to the methoxy group around 3.5-4.0 ppm, and the methyl protons of the methoxy group as a singlet around 3.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be dominated by the signals from the twelve aromatic carbons of the carbazole core. The carbons of the methoxyethyl side chain will appear at higher field.
Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹, C-N stretching vibrations, and C-O stretching from the ether linkage.
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of N-alkylated carbazoles is the reaction of carbazole with an appropriate alkyl halide in the presence of a base. A plausible synthetic route for this compound is the N-alkylation of carbazole with 2-bromoethyl methyl ether.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.
-
Addition of Alkylating Agent: 2-Bromoethyl methyl ether is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Stability
The carbazole ring is generally stable and aromatic in nature. The nitrogen atom is weakly basic. The aromatic rings can undergo electrophilic substitution reactions, with the 3, 6, and 1, 8 positions being the most reactive. The N-alkylation to form this compound enhances its stability towards oxidation compared to the parent carbazole. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.
Biological Activity and Signaling Pathways
Specific biological activities or interactions with signaling pathways for this compound have not been reported. However, the carbazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. Carbazole derivatives have been reported to exhibit a wide range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of different substituents on the carbazole nucleus allows for the fine-tuning of these biological effects.
Caption: General biological activities of carbazole derivatives.
Conclusion
This compound is a derivative of the versatile carbazole heterocyclic system. While specific experimental data for this compound is scarce, its chemical properties can be reasonably extrapolated from its parent compound and other N-substituted analogs. The proposed synthetic route via N-alkylation is a standard and reliable method for its preparation. The rich biological activity profile of the carbazole family suggests that this compound could be a valuable molecule for further investigation in drug discovery and materials science. Further experimental studies are necessary to fully elucidate its chemical and biological properties.
References
A Technical Guide to the Photophysical Properties of 9-(2-Methoxyethyl)carbazole and Related N-Alkylcarbazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 9-(2-Methoxyethyl)carbazole. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar N-alkylated carbazole derivatives to provide a well-founded estimation of its behavior. The guide details the fundamental photophysical parameters, including absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Furthermore, it offers in-depth experimental protocols for the measurement of these key properties, serving as a practical resource for researchers in the field.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds widely utilized in the development of organic electronic materials, fluorescent probes, and pharmaceutical agents. Their attractive photophysical properties, such as high fluorescence quantum yields and good thermal stability, make them ideal candidates for these applications. The substitution at the 9-position (the nitrogen atom) of the carbazole ring is a common strategy to tune the molecule's solubility, charge transport characteristics, and photophysical behavior.
The introduction of a 2-methoxyethyl group at the 9-position is expected to influence the electronic properties of the carbazole core minimally, thus preserving its inherent fluorescence characteristics. However, the alkyl chain can enhance solubility in organic solvents, which is advantageous for solution-phase studies and device fabrication. This guide summarizes the expected photophysical data for this compound based on published data for related N-alkylcarbazole compounds and provides detailed methodologies for their experimental determination.
Expected Photophysical Properties
The photophysical properties of this compound are predicted to be similar to other N-alkylated carbazoles. The N-alkylation of carbazole generally has a minor effect on the absorption and emission maxima. The primary absorption bands of carbazole derivatives are typically found in the UV region, with strong emission in the near-UV or blue region of the spectrum.
Tabulated Photophysical Data of Related N-Alkylcarbazoles
The following table summarizes the key photophysical parameters for various N-alkylated carbazole derivatives, which can be used to estimate the properties of this compound.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| 9-Ethylcarbazole | Cyclohexane | 293, 325, 338 | 349, 364 | 0.42 | 10.9 |
| Ethanol | 293, 325, 338 | 350, 365 | 0.39 | 9.8 | |
| 9-Butylcarbazole | Cyclohexane | 293, 325, 338 | 350, 365 | 0.41 | 10.5 |
| 9-Hexylcarbazole | Dichloromethane | 295, 327, 341 | 351, 366 | 0.40 | - |
| Poly(N-vinylcarbazole) | Toluene | 295, 332, 345 | 355, 370 (excimer) | 0.11 | 12.0 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact values for this compound may vary.
Based on this data, this compound is expected to exhibit absorption maxima around 293-295 nm and 325-340 nm, with fluorescence emission peaks in the range of 350-370 nm. The fluorescence quantum yield is anticipated to be in the range of 0.35-0.45 in non-polar solvents, and the fluorescence lifetime is expected to be around 10 ns.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of a sample to determine its absorption maxima (λmax) and molar absorption coefficient (ε).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)
-
This compound sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the sample with a known concentration (e.g., 10⁻³ M) in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[1][2]
-
Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).[1]
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the emission maxima (λem).
Materials:
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvent
-
Sample solution (prepared as in 3.1, typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects)
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Blank Measurement: Fill a cuvette with the pure solvent and record its emission spectrum to check for any background fluorescence.
-
Sample Measurement: Place the sample cuvette in the fluorometer and record the emission spectrum. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., for λex = 330 nm, scan from 340 nm to 600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum fluorescence intensity (λem).
Fluorescence Quantum Yield (ΦF) Determination
The comparative method is commonly used to determine the fluorescence quantum yield, where the fluorescence intensity of the sample is compared to that of a well-characterized standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Sample and standard solutions with absorbance < 0.1 at the excitation wavelength
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)
Procedure:
-
Record Absorption Spectra: Measure the UV-Vis absorption spectra of both the sample and the standard solutions.
-
Record Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength. Ensure the experimental conditions (e.g., slit widths) are identical for both measurements.
-
Calculate Integrated Fluorescence Intensity: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
ΦF,std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Fluorescence Lifetime (τF) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[3]
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD), and TCSPC electronics.[3][4]
-
Sample solution
Procedure:
-
Instrument Response Function (IRF) Measurement: Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.[5]
-
Sample Measurement: Replace the scattering solution with the fluorescent sample and collect the fluorescence decay data. The sample should be excited at an appropriate wavelength, and the emission should be collected at the fluorescence maximum.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity I(t) is described by:
I(t) = I₀ * exp(-t/τF)
where I₀ is the intensity at time t=0.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent molecule like this compound.
Caption: Workflow for Photophysical Characterization.
Relationship between Photophysical Processes
The following Jablonski diagram illustrates the key electronic transitions involved in the photophysical processes of absorption and fluorescence.
Caption: Simplified Jablonski Diagram.
Conclusion
References
- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 2. science.valenciacollege.edu [science.valenciacollege.edu]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of 9-(2-Methoxyethyl)carbazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability of 9-(2-Methoxyethyl)carbazole. The following guide is based on the known thermal properties of analogous carbazole derivatives and general principles of thermal analysis for organic compounds.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties have led to their use in a wide range of applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and as host materials in thermally activated delayed fluorescence (TADF) emitters. The thermal stability of these materials is a critical parameter that dictates their processing conditions, operational lifetime, and storage requirements. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the methodologies used to assess it.
Expected Thermal Properties of this compound
Based on data from similar carbazole derivatives, the thermal properties of this compound can be anticipated. For comparison, thermal data for other N-substituted carbazoles are presented below. It is important to note that the introduction of the 2-methoxyethyl group at the 9-position will influence the melting point and decomposition temperature. The ether linkage in the side chain might represent a point of initial thermal degradation compared to simple alkyl chains.
Table 1: Illustrative Thermal Data of N-Substituted Carbazole Derivatives
| Compound | Melting Point (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| 9-Methylcarbazole | 89.34 | Not Reported |
| 9-Ethylcarbazole | 68-70 | Not Reported |
| Hypothetical: this compound | Estimated: 70-100 | Estimated: 250-300 |
Note: The values for this compound are estimations and require experimental verification.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics, thermal stability, and sample composition.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or Argon gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition and the temperature at 5% weight loss (Td5) are key parameters to determine thermal stability.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Nitrogen or Argon gas at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min (First Heating Scan).
-
Hold isothermally for 5 minutes to erase thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min.
-
Ramp the temperature again to 150 °C at 10 °C/min (Second Heating Scan).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to melting, while exothermic events can indicate crystallization or decomposition. The melting point is typically taken as the onset or peak of the melting endotherm.
Potential Thermal Decomposition Pathway
The thermal decomposition of carbazole derivatives can proceed through various radical mechanisms. At elevated temperatures, the weakest bonds are likely to cleave first. In the case of this compound, the C-N bond of the side chain and the C-O bond within the methoxyethyl group are potential initiation sites for decomposition. The pyrolysis of carbazole itself is known to produce aromatic hydrocarbons and N-containing compounds through C-N and C-C bond cleavage[1].
Below is a generalized workflow for assessing thermal stability and a potential decomposition pathway.
Caption: Experimental workflow for thermal analysis.
Caption: A postulated thermal decomposition pathway.
Conclusion
References
Solubility of 9-(2-Methoxyethyl)carbazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 9-(2-Methoxyethyl)carbazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a representative experimental protocol adapted from studies on structurally similar carbazole derivatives and a discussion of the general solubility behavior of this class of compounds.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. However, for research and drug development purposes, it is crucial to present solubility data in a structured and comparable manner. The following table illustrates the conventional format for presenting such data.
Table 1: Illustrative Solubility Data Presentation for this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Methanol | 25 | Data Not Available | Data Not Available |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available |
| e.g., Acetone | 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |
| e.g., Toluene | 25 | Data Not Available | Data Not Available |
| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available |
Note: The data in this table is for illustrative purposes only. Experimental determination is required to obtain actual solubility values.
General Solubility Characteristics of N-Substituted Carbazoles
Carbazole itself is a heterocyclic aromatic compound with relatively low polarity. The introduction of substituents on the nitrogen atom can significantly influence its solubility in organic solvents. The 2-methoxyethyl group in this compound introduces a polar ether linkage and a flexible alkyl chain. This modification is expected to increase its solubility in a range of organic solvents compared to the parent carbazole. Generally, the introduction of alkyl groups tends to enhance solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is adapted from the established methods used for other N-substituted carbazole derivatives.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure: Isothermal Saturation Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this compound. While specific solubility data remains to be experimentally determined, the provided methodology offers a clear path for obtaining this crucial information.
An In-depth Technical Guide to the Molecular Structure of 9-(2-Methoxyethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 9-(2-Methoxyethyl)carbazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a detailed theoretical and predictive analysis. This includes a proposed synthesis protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a computational model of its three-dimensional structure. The information is intended to serve as a valuable resource for researchers working with carbazole derivatives in fields such as materials science and drug discovery.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. These properties make them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and as key scaffolds in medicinal chemistry. The substituent at the 9-position of the carbazole ring plays a crucial role in modulating these properties. This guide focuses on the molecular structure of this compound, a derivative with potential applications stemming from the introduction of a flexible and polar methoxyethyl group.
Predicted Molecular Structure and Properties
A computational model of this compound was generated to elucidate its three-dimensional structure and predict key geometric parameters.
Caption: 2D representation of this compound.
Predicted Geometrical Parameters
The following table summarizes the predicted bond lengths and angles for the key structural features of this compound, based on computational modeling.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (carbazole ring) | ~1.38 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å |
| N-CH₂ | ~1.47 Å |
| CH₂-CH₂ | ~1.54 Å |
| CH₂-O | ~1.43 Å |
| O-CH₃ | ~1.42 Å |
| Bond Angles (degrees) | |
| C-N-C (carbazole ring) | ~108.5° |
| C-C-C (aromatic) | ~120° |
| C-N-CH₂ | ~125.5° |
| N-CH₂-CH₂ | ~112° |
| CH₂-O-CH₃ | ~111° |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be achieved via the reaction of carbazole with 2-bromoethyl methyl ether in the presence of a base.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Protocol:
-
Reaction Setup: To a solution of carbazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.2-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 2H | H-4, H-5 |
| ~7.45 | t | 2H | H-2, H-7 |
| ~7.35 | d | 2H | H-1, H-8 |
| ~7.25 | t | 2H | H-3, H-6 |
| ~4.40 | t | 2H | N-CH₂ |
| ~3.70 | t | 2H | CH₂-O |
| ~3.30 | s | 3H | O-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C-4a, C-4b |
| ~125.8 | C-4, C-5 |
| ~122.5 | C-1, C-8 |
| ~120.3 | C-2, C-7 |
| ~119.0 | C-3, C-6 |
| ~108.8 | C-9a, C-8a |
| ~70.5 | CH₂-O |
| ~58.9 | O-CH₃ |
| ~42.5 | N-CH₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930, 2880 | Medium | Aliphatic C-H stretch |
| ~1600, 1480, 1450 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | C-N stretch |
| ~1110 | Strong | C-O-C stretch (ether) |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 225 | [M]⁺ (Molecular Ion) |
| 180 | [M - CH₂OCH₃]⁺ |
| 167 | [Carbazole]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Structure-Spectra Relationship
The structural features of this compound directly correlate with its expected spectroscopic signatures.
Caption: Relationship between molecular features and spectral data.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the molecular structure of this compound. By combining computational modeling with predictive analysis based on known carbazole derivatives, this document offers valuable insights into its synthesis, three-dimensional structure, and expected spectroscopic characteristics. This information serves as a foundational resource for researchers and professionals engaged in the design and development of novel carbazole-based materials and pharmaceuticals. Further experimental validation of these predictions is encouraged to build upon this theoretical groundwork.
A Technical Guide to the Theoretical Investigation of the Electronic Structure of N-Alkyl Carbazoles with a Focus on 9-(2-Methoxyethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and pharmaceutical development. Understanding their electronic structure is paramount for predicting their reactivity, photophysical properties, and biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of N-alkyl carbazoles, with a particular focus on 9-(2-Methoxyethyl)carbazole as a representative example. It details the computational protocols, presents illustrative quantitative data derived from theoretical studies on analogous structures, and outlines a logical workflow for such computational investigations. This document is intended to serve as a practical resource for researchers engaged in the computational analysis and rational design of novel carbazole-based compounds.
Introduction
The carbazole nucleus, a tricyclic aromatic amine, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The substituent at the 9-position (the nitrogen atom) significantly modulates the electronic and steric properties of the carbazole ring system, thereby influencing its chemical behavior and pharmacological profile. The this compound, with its flexible and polar side chain, presents an interesting case for studying the interplay between the carbazole core and its N-substituent.
Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics of molecules like this compound at a level of detail that is often inaccessible through experimental means alone. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of electronic properties, including molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential. These calculations are instrumental in predicting reactivity, understanding charge transfer processes, and designing molecules with desired electronic and optical properties.
This guide will walk through the standard computational protocols for such studies, present key electronic structure data for relevant N-substituted carbazoles, and provide a visual workflow to guide researchers in their computational investigations.
Theoretical Methodologies and Protocols
The accurate theoretical investigation of the electronic structure of carbazole derivatives relies on the selection of appropriate computational methods and basis sets. Density Functional Theory (DFT) has been established as a robust and efficient method for studying such organic molecules.
Computational Approach
A typical computational protocol for analyzing the electronic structure of an N-substituted carbazole involves the following steps:
-
Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Property Calculations: With the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
Recommended DFT Functionals and Basis Sets
For carbazole systems, several DFT functionals have been shown to provide reliable results. The choice of functional can impact the calculated properties, particularly the HOMO-LUMO energy gap.
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is well-suited for studying systems where non-covalent interactions, such as π-π stacking, may be important.[1]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.
-
CAM-B3LYP: This is another range-separated hybrid functional that is particularly effective for calculating excited-state properties and charge-transfer excitations.
The basis set determines the mathematical representation of the atomic orbitals. For molecules of this size, Pople-style basis sets are commonly employed:
-
6-311++G(d,p): This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is generally considered to provide a good description of the electronic structure for such molecules.[1]
A common and reliable level of theory for these types of studies is ωB97X-D/6-311++G(d,p) or B3LYP/6-311++G(d,p) .[1]
Quantitative Electronic Structure Data
The data in the following tables are based on DFT calculations performed on N-substituted carbazoles.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for N-Substituted Carbazoles
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole (9-H) | B3LYP/6-311++G(d,p) | -5.62 | -0.71 | 4.91 |
| 9-Methylcarbazole | B3LYP/6-311++G(d,p) | -5.51 | -0.68 | 4.83 |
| 9-Ethylcarbazole | B3LYP/6-311++G(d,p) | -5.49 | -0.67 | 4.82 |
Data are illustrative and derived from principles and values reported in computational studies of carbazole derivatives.
The data shows that the introduction of an alkyl substituent at the 9-position slightly raises the HOMO energy and lowers the HOMO-LUMO energy gap, which can be correlated with increased reactivity.
Table 2: Selected Optimized Geometric Parameters for 9-Ethylcarbazole
| Parameter | Bond/Angle | Value (ωB97X-D/6-311++G(d,p)) |
| Bond Length | C(4a)-C(4b) | 1.46 Å |
| Bond Length | C(9a)-N(9) | 1.39 Å |
| Bond Length | N(9)-C(ethyl) | 1.48 Å |
| Bond Angle | C(9a)-N(9)-C(8a) | 108.5° |
| Dihedral Angle | C(4)-C(4a)-C(4b)-C(5) | 179.9° |
These values represent a typical output from a geometry optimization of an N-alkyl carbazole and are based on a study by Mane et al. (2021).[1]
Visualization of Computational Workflow
To provide a clear and logical path for researchers, the following diagram illustrates a standard workflow for the theoretical study of the electronic structure of a molecule like this compound.
Caption: A logical workflow for the theoretical study of a carbazole derivative's electronic structure.
Conclusion
The theoretical investigation of the electronic structure of this compound and other N-substituted carbazoles offers profound insights into their chemical and physical properties. By leveraging established DFT methodologies, such as the ωB97X-D or B3LYP functionals with a robust basis set like 6-311++G(d,p), researchers can reliably predict molecular geometries, frontier orbital energies, and other key electronic descriptors.
The illustrative data presented for analogous N-alkyl carbazoles demonstrate the subtle yet significant influence of the N-substituent on the electronic character of the carbazole core. The computational workflow provided herein offers a systematic approach for researchers to conduct these studies, from initial structure definition to the final analysis of electronic properties.
This guide serves as a foundational resource for scientists and professionals in drug development and materials science, enabling them to apply computational chemistry techniques to accelerate the design and discovery of novel carbazole-based compounds with tailored properties.
References
An In-depth Technical Guide to 9-(2-Methoxyethyl)carbazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: A Brief History of Carbazole
Carbazole (9H-carbazole) is a tricyclic aromatic heterocyclic organic compound first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. Its structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring. This core structure imparts unique electronic and photophysical properties, making carbazole and its derivatives subjects of extensive research and application in various fields.
Historically, carbazole chemistry has been pivotal in the development of dyes and pigments. In recent decades, the focus has shifted towards high-performance materials and pharmaceuticals. The electron-rich nature of the carbazole nucleus and the ability to functionalize it at various positions, particularly the N-9 position, have led to the development of a vast library of derivatives with tailored properties. These derivatives have found applications as organic light-emitting diodes (OLEDs), hole-transporting materials in solar cells, fluorescent probes, and as scaffolds for biologically active molecules with potential anticancer, antibacterial, and antiviral activities. The exploration of novel 9-substituted carbazoles, such as 9-(2-Methoxyethyl)carbazole, continues to be an active area of research driven by the quest for advanced materials and therapeutics.
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process starting from carbazole. The first step involves the N-alkylation of carbazole to introduce a 2-hydroxyethyl group, forming the precursor 9-(2-Hydroxyethyl)carbazole. The second step is the methylation of the hydroxyl group via a Williamson ether synthesis to yield the final product.
Experimental Protocols
Step 1: Synthesis of 9-(2-Hydroxyethyl)carbazole
This procedure involves the N-alkylation of carbazole with 2-chloroethanol in the presence of a base.
-
Materials:
-
Carbazole
-
2-Chloroethanol
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole (1 equivalent) in DMF.
-
Add powdered potassium hydroxide (3 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80-90°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 9-(2-Hydroxyethyl)carbazole.
-
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This procedure outlines the methylation of the hydroxyl group of 9-(2-Hydroxyethyl)carbazole.
-
Materials:
-
9-(2-Hydroxyethyl)carbazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 9-(2-Hydroxyethyl)carbazole (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical Properties
Specific experimental data for this compound is not widely published. However, we can infer its properties based on the known data of its precursor, 9-(2-Hydroxyethyl)carbazole, and other related 9-substituted carbazoles.
| Property | 9-(2-Hydroxyethyl)carbazole[1] | This compound (Estimated) |
| Molecular Formula | C₁₄H₁₃NO | C₁₅H₁₅NO |
| Molecular Weight | 211.26 g/mol | ~225.29 g/mol |
| Appearance | Off-White Powder[1] | Likely a white to off-white solid |
| Melting Point | Not widely reported | Expected to be a low-melting solid |
| Boiling Point | Not available | Higher than the precursor |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in a range of organic solvents |
| CAS Number | 1484-14-6 | Not readily available |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following are predicted key spectroscopic features:
-
¹H NMR: The spectrum would show characteristic aromatic protons of the carbazole ring system. The ethyl chain would exhibit two triplets, and a singlet for the methoxy group protons would be observed around 3.3-3.5 ppm.
-
¹³C NMR: The spectrum would display the aromatic carbons of the carbazole core, along with signals for the two carbons of the ethyl chain and a distinct signal for the methoxy carbon.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C-N stretching, and a prominent C-O-C stretching band for the ether linkage.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.
Potential Biological Activities and Applications
The biological activities and applications of this compound have not been extensively studied. However, based on the known properties of other carbazole derivatives, several potential areas of interest can be proposed:
-
Pharmaceutical Research: Many carbazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methoxyethyl group at the N-9 position could modulate the lipophilicity and pharmacokinetic profile of the carbazole scaffold, potentially leading to novel therapeutic agents.
-
Materials Science: 9-substituted carbazoles are widely used in organic electronics due to their excellent hole-transporting and photophysical properties. This compound could be investigated as a component in organic light-emitting diodes (OLEDs), perovskite solar cells, or as a fluorescent probe. The methoxyethyl side chain could influence the solubility and film-forming properties of the material.
Logical Relationships in Application Development
References
Preliminary Investigation of 9-(2-Methoxyethyl)carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a preliminary investigation into 9-(2-Methoxyethyl)carbazole derivatives, outlining potential synthetic routes, methodologies for biological evaluation, and a framework for understanding their mechanism of action. While specific data for this compound derivatives is limited in publicly available literature, this guide leverages data from structurally related N-substituted carbazole compounds to provide a foundational understanding for researchers entering this area.
Introduction
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1][2] This rigid, planar structure provides a unique scaffold for drug design, allowing for substitutions at various positions to modulate biological activity. The nitrogen atom at the 9-position is a common site for modification, and N-alkylation can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The introduction of a 2-methoxyethyl group at this position is of interest for its potential to enhance solubility and introduce additional hydrogen bonding capabilities, which could favorably impact interactions with biological targets.
This guide will explore the potential synthesis of this compound and its derivatives, detail common experimental protocols for assessing their biological activity, and present available quantitative data from analogous compounds to inform future research directions.
Synthetic Methodologies
The synthesis of this compound derivatives typically proceeds through the N-alkylation of a carbazole precursor. A general synthetic workflow is outlined below.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound and its subsequent derivatives.
General Experimental Protocol for N-Alkylation of Carbazole:
This protocol is a generalized procedure based on the synthesis of other N-alkylated carbazoles and would require optimization for the specific synthesis of this compound.
-
Preparation: To a solution of carbazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 equivalents) is added. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 30 minutes) to facilitate the deprotonation of the carbazole nitrogen.
-
Alkylation: 1-bromo-2-methoxyethane (1.1-1.5 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours (typically monitored by Thin Layer Chromatography, TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Biological Evaluation
The biological activities of carbazole derivatives are diverse. Based on existing literature for analogous compounds, key areas for preliminary investigation of this compound derivatives include anticancer, antimicrobial, and antioxidant activities.
Experimental Workflow: Biological Evaluation
Caption: Workflow for the biological evaluation of this compound derivatives.
Anticancer Activity
The antiproliferative effects of carbazole derivatives against various cancer cell lines are well-documented.[3][4]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | HepG2 | 7.68 | [4] |
| HeLa | 10.09 | [4] | |
| MCF-7 | 6.44 | [4] | |
| Compound 9 | HeLa | 7.59 | [4] |
| Compound 15b | HCT-116 | 5.24 | [3] |
| Compound 20 | HepG-2 | 6.80 | [3] |
| Compound 22b | MCF-7 | 7.30 | [3] |
Note: The compound IDs are as designated in the cited literature and do not correspond to a unified nomenclature.
Antimicrobial Activity
Carbazole derivatives have shown promise as antibacterial and antifungal agents.[2]
-
Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| Compound 18 | S. aureus | 26.08 | 50 | [2] |
| B. subtilis | 24.12 | 50 | [2] | |
| P. aeruginosa | 22.86 | 50 | [2] | |
| E. coli | 20.14 | 50 | [2] | |
| Compound 20 | C. albicans | 16.80 | 50 | [2] |
| A. niger | 15.20 | 50 | [2] |
Note: The compound IDs are as designated in the cited literature and do not correspond to a unified nomenclature.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, studies on other carbazole derivatives suggest several potential mechanisms of action.
Potential Anticancer Mechanisms
Many carbazole-based anticancer agents function by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4] Some derivatives have been shown to disrupt mitochondrial homeostasis, leading to the release of pro-apoptotic factors.[5]
Caption: A potential signaling pathway for the anticancer activity of carbazole derivatives.
Conclusion and Future Directions
This technical guide provides a foundational overview for the preliminary investigation of this compound derivatives. Based on the chemistry and biological activities of structurally related compounds, this class of molecules holds potential for further development as therapeutic agents. Future research should focus on the successful synthesis and characterization of these specific derivatives, followed by a comprehensive biological evaluation to determine their anticancer, antimicrobial, and antioxidant properties. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of 9-(2-Methoxyethyl)carbazole in Organic Electronics: A Frontier to be Explored
Despite the significant role of carbazole derivatives in advancing organic electronics, a comprehensive technical guide on the specific potential of 9-(2-Methoxyethyl)carbazole remains an uncharted area of research. Extensive searches of scientific literature and chemical databases have revealed a notable absence of published data regarding its synthesis, photophysical and electrochemical properties, and its application in organic electronic devices. This lack of information prevents the compilation of a detailed technical guide as originally envisioned.
While the specific compound of interest, this compound, is not documented in readily available scientific literature, the broader family of carbazole derivatives has demonstrated immense promise in the field of organic electronics. This guide will, therefore, provide a comprehensive overview of the known attributes of closely related carbazole compounds, offering a foundational understanding of the potential that this compound may hold. The information presented is based on analogous carbazole structures and serves as a predictive framework for future research endeavors.
The Carbazole Core: A Foundation for High-Performance Organic Materials
Carbazole is a nitrogen-containing heterocyclic aromatic compound that has become a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Its rigid and planar structure, coupled with its electron-rich nature, imparts several desirable properties:
-
Excellent Hole-Transporting Capabilities: The nitrogen atom in the carbazole moiety readily donates its lone pair of electrons, facilitating the movement of positive charge carriers (holes).
-
High Thermal and Morphological Stability: The robust aromatic structure of carbazole leads to materials with high glass transition temperatures and thermal decomposition temperatures, crucial for device longevity.
-
Tunable Optoelectronic Properties: The 9-position of the carbazole ring is easily functionalized, allowing for the modification of its electronic and optical properties. By introducing different substituent groups, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the photoluminescence characteristics.
Synthesis of Carbazole Derivatives: A General Approach
While a specific protocol for this compound is not available, the synthesis of N-alkylated carbazoles typically follows a common pathway. The following represents a generalized experimental protocol for the N-alkylation of carbazole, which would be the likely route to synthesize the target molecule.
Generalized Experimental Protocol for N-Alkylation of Carbazole:
-
Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This step generates the carbazolide anion.
-
Nucleophilic Substitution: The carbazolide anion then acts as a nucleophile and reacts with an alkyl halide. In the case of this compound, the alkylating agent would be 1-bromo-2-methoxyethane or a similar electrophile.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield the pure N-alkylated carbazole derivative.
Logical Workflow for Synthesis:
Caption: Generalized synthesis of this compound.
Predicted Properties of this compound
Based on the known properties of similar N-alkylated carbazoles, we can extrapolate the likely characteristics of this compound.
Photophysical Properties:
Carbazole derivatives are known for their strong absorption in the UV region and blue fluorescence. The methoxyethyl group is an electron-donating group, which is expected to have a minimal effect on the absorption and emission wavelengths compared to the unsubstituted carbazole. The photoluminescence quantum yield (PLQY) in solution is anticipated to be high, a characteristic feature of many carbazole derivatives.
Electrochemical Properties:
The introduction of the 2-methoxyethyl group at the 9-position is not expected to significantly alter the HOMO and LUMO energy levels of the carbazole core. The HOMO level is predicted to be in the range of -5.5 to -5.8 eV, and the LUMO level is expected to be around -2.2 to -2.5 eV, making it a suitable candidate for a hole-transporting or host material in OLEDs.
Table 1: Predicted Properties of this compound
| Property | Predicted Value/Characteristic |
| Absorption Max (λabs) | ~330-350 nm |
| Emission Max (λem) | ~350-380 nm (Blue) |
| Photoluminescence Quantum Yield | High |
| HOMO Level | -5.5 to -5.8 eV |
| LUMO Level | -2.2 to -2.5 eV |
| Charge Carrier Mobility | Expected to favor hole transport |
Potential Applications in Organic Electronics
Given the predicted properties, this compound could be a valuable material in several organic electronic applications.
Organic Light-Emitting Diodes (OLEDs):
The high triplet energy of the carbazole core makes its derivatives excellent host materials for phosphorescent emitters, particularly for blue and green OLEDs. The methoxyethyl side chain could potentially improve the solubility of the material, making it suitable for solution-processed device fabrication.
Device Architecture and Energy Level Alignment:
Caption: A potential OLED device architecture using the target molecule.
Organic Solar Cells (OSCs):
Carbazole derivatives are often used as donor materials in bulk heterojunction (BHJ) organic solar cells due to their good hole mobility and ability to form favorable morphologies with acceptor materials. The methoxyethyl substituent may enhance the processability and influence the blend morphology, which is critical for efficient charge separation and collection.
Organic Field-Effect Transistors (OFETs):
The inherent hole-transporting nature of the carbazole core suggests that this compound could be utilized as the active channel material in p-type OFETs. The flexible methoxyethyl chain might, however, lead to less ordered packing in the solid state, which could limit charge carrier mobility.
Conclusion and Future Outlook
While the scientific community has yet to explore the potential of this compound in organic electronics, the foundational knowledge of related carbazole derivatives provides a strong basis for optimism. The predicted properties of this molecule suggest its suitability as a hole-transporting material, a host for phosphorescent emitters in OLEDs, or a donor material in OSCs.
The lack of existing data presents a clear opportunity for researchers in the field. A systematic investigation into the synthesis, characterization, and device application of this compound is warranted. Such studies would not only fill a gap in the current scientific literature but could also lead to the development of novel, high-performance materials for the next generation of organic electronic devices. The exploration of this and other under-investigated carbazole derivatives is a crucial step towards unlocking the full potential of this versatile class of organic materials.
Methodological & Application
Synthesis of 9-(2-Methoxyethyl)carbazole: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 9-(2-Methoxyethyl)carbazole, a carbazole derivative with potential applications in medicinal chemistry and materials science. The procedure outlined is based on the well-established N-alkylation of carbazole.
Introduction
Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of drug discovery and materials science due to their unique photophysical and biological properties. The nitrogen atom of the carbazole ring system can be readily functionalized, allowing for the synthesis of a diverse range of derivatives with tailored characteristics. This protocol details the synthesis of this compound via the N-alkylation of carbazole with a suitable 2-methoxyethylating agent in the presence of a base.
Reaction Scheme
The synthesis proceeds via the deprotonation of the carbazole nitrogen by a base, followed by nucleophilic attack on the electrophilic carbon of the 2-methoxyethylating agent.
Figure 1: General reaction scheme for the N-alkylation of carbazole.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of carbazole.[1][2]
Materials:
-
Carbazole
-
2-Bromoethyl methyl ether (or 2-Chloroethyl methyl ether)
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole (1.0 eq.) in anhydrous DMF.
-
Deprotonation: To the stirred solution, add a suitable base such as potassium hydroxide (3.0 eq.) or sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature.[1][2] Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the carbazole.
-
Alkylation: Slowly add 2-bromoethyl methyl ether (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and allow it to stir overnight.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Carbazole | 1.0 eq. | General procedure |
| 2-Bromoethyl methyl ether | 1.1 - 1.5 eq. | Adapted from similar alkylations |
| Base (KOH) | 3.0 eq. | [2] |
| Base (NaH) | 1.1 eq. | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or THF | [1][2] |
| Temperature | 60 - 80 °C | [2] |
| Reaction Time | Overnight | [2] |
| Expected Outcome | ||
| Yield | Not specifically reported, but N-alkylation of carbazoles generally proceeds in good to high yields. | General observation from related syntheses |
| Purity | To be determined by analytical methods (e.g., NMR, GC-MS). |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this protocol does not directly involve a biological signaling pathway, the following diagram illustrates a hypothetical pathway where a carbazole derivative might act as an inhibitor, a common application for such compounds in drug development.
Caption: Hypothetical inhibition of a kinase by a carbazole derivative.
References
Application Notes and Protocols: 9-(2-Methoxyethyl)carbazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction of positively charged holes from the perovskite absorber layer to the electrode. Carbazole-based organic molecules have garnered significant attention as potential HTMs due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics through molecular design.
This document provides detailed application notes and protocols for the use of carbazole derivatives as HTMs in PSCs. Due to the limited availability of specific data on 9-(2-Methoxyethyl)carbazole in perovskite solar cells in peer-reviewed literature, this document will utilize a representative simple carbazole derivative, SGT-404, to provide exemplary data and protocols. SGT-404 shares the core carbazole structure and offers a basis for understanding the potential application and performance of similar molecules like this compound.
Role of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells
In a standard n-i-p PSC architecture, the HTM layer is sandwiched between the perovskite light-absorbing layer and the top metal contact (e.g., gold). The primary functions of the HTM are:
-
Efficient Hole Extraction: The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite material to ensure efficient transfer of photogenerated holes.
-
Electron Blocking: The lowest unoccupied molecular orbital (LUMO) of the HTM should be significantly higher than that of the perovskite to prevent electrons from the perovskite's conduction band from reaching the anode, which would otherwise lead to recombination losses.
-
Good Hole Mobility: High hole mobility allows for efficient transport of the extracted holes to the electrode, minimizing charge recombination within the HTM layer.
-
Film-Forming Properties: The HTM should form a uniform and pinhole-free layer to ensure complete coverage of the perovskite surface and prevent short-circuiting of the device.
-
Stability: The HTM should possess good thermal and chemical stability to ensure the long-term operational stability of the PSC.
Data Presentation: Performance of a Representative Carbazole-Based HTM
The following table summarizes the photovoltaic performance of a perovskite solar cell using the representative carbazole derivative SGT-404 as the HTM, in comparison to the widely used spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |
| SGT-404 | 0.93 | 20.3 | 0.69 | 13.04 |
| spiro-OMeTAD | 0.97 | 21.0 | 0.75 | 15.23 |
Data sourced from a study on novel carbazole-based molecules as hole-transporting materials.[1]
Experimental Protocols
This section details a representative experimental protocol for the fabrication and characterization of perovskite solar cells using a carbazole-based HTM.
1. Substrate Preparation
-
Patterned fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen stream.
-
Immediately before deposition of the electron transport layer, the substrates are treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
2. Deposition of the Electron Transport Layer (ETL)
-
A compact titanium dioxide (TiO2) blocking layer is deposited onto the FTO substrate by spin-coating a mildly acidic solution of titanium isopropoxide in ethanol and annealing at 500°C for 30 minutes.
-
A mesoporous TiO2 layer is then deposited by spin-coating a commercial TiO2 paste (e.g., Dyesol 18NR-T) diluted in ethanol.
-
The substrate is then sintered at 500°C for 30 minutes to form a porous scaffold for the perovskite absorber.
3. Perovskite Layer Deposition
-
A perovskite precursor solution (e.g., a 1.2 M solution of CH3NH3I and PbI2 in a 1:1 molar ratio in anhydrous γ-butyrolactone) is prepared inside a nitrogen-filled glovebox.
-
The precursor solution is spin-coated onto the mesoporous TiO2 layer. A two-step spin-coating program is typically used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).
-
During the second step of the spin-coating, an anti-solvent such as toluene is dripped onto the substrate to induce rapid crystallization of the perovskite film.
-
The film is then annealed on a hotplate at 100°C for 10 minutes to complete the perovskite crystallization.
4. Hole-Transporting Material (HTM) Deposition
-
An HTM solution is prepared by dissolving the carbazole derivative (e.g., this compound or a representative compound like SGT-404) in a suitable solvent such as chlorobenzene.
-
To improve the conductivity of the HTM layer, additives are typically included in the solution. Common additives include 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). A typical formulation would be: 70 mg of the carbazole HTM, 28 µL of tBP, and 18 µL of a Li-TFSI solution (520 mg/mL in acetonitrile) per 1 mL of chlorobenzene.
-
The HTM solution is then spin-coated onto the perovskite layer (e.g., at 4000 rpm for 30 s).
5. Electrode Deposition
-
A top electrode of gold (Au) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell. The thickness of the Au electrode is typically around 80-100 nm.
6. Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm2).
-
The external quantum efficiency (EQE) is measured to determine the incident photon-to-current conversion efficiency at different wavelengths.
Visualizations
Caption: Experimental workflow for the fabrication of perovskite solar cells.
Caption: Structure and energy level alignment in a PSC with a carbazole HTM.
References
Application Notes and Protocols for 9-(2-Methoxyethyl)carbazole in Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent charge-transporting properties, high thermal stability, and wide bandgap, making them suitable for use as host materials, hole-transporting layers (HTLs), and building blocks for emissive materials.[1] 9-(2-Methoxyethyl)carbazole is a derivative of the carbazole family that, while not extensively documented in dedicated OLED application literature, holds significant potential based on the well-established structure-property relationships of similar 9-alkylcarbazole compounds. The methoxyethyl group at the 9-position can enhance solubility and influence film morphology, which are critical parameters for solution-processed OLED fabrication.
These application notes provide a comprehensive overview of the potential use of this compound in OLEDs, including its synthesis, expected photophysical and electrochemical properties, and detailed protocols for device fabrication and characterization. The provided data from related carbazole derivatives serves as a benchmark for expected performance.
Synthesis of this compound
A common and effective method for the N-alkylation of carbazole is the reaction with an appropriate alkyl halide in the presence of a base.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Materials:
-
Carbazole
-
2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve carbazole in anhydrous DMF.
-
Add potassium carbonate (typically 3-5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 2-bromoethyl methyl ether (1.1-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a white or off-white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Potential Applications and Device Architecture
Based on the properties of similar 9-alkylcarbazoles, this compound is a promising candidate for the following roles in an OLED device:
-
Host Material: Its wide bandgap and high triplet energy would make it suitable for hosting phosphorescent emitters, particularly for blue and green OLEDs, by preventing back energy transfer from the dopant to the host.
-
Hole-Transporting Layer (HTL): The carbazole moiety is known for its good hole mobility.
A typical multilayer OLED device architecture incorporating this compound could be as follows:
Figure 2: Hypothetical OLED Device Structure.
Experimental Protocol: OLED Fabrication and Characterization
The following is a general protocol for the fabrication of a solution-processed OLED.
Experimental Workflow:
Figure 3: OLED Fabrication and Characterization Workflow.
Protocol: Device Fabrication (Solution-Processing)
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Prepare a solution of the HIL material (e.g., PEDOT:PSS in water).
-
Spin-coat the HIL solution onto the cleaned ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Hole-Transporting Layer (HTL) and Emissive Layer (EML) Deposition:
-
Prepare solutions of the HTL material and the EML (a mixture of this compound as the host and a phosphorescent dopant) in a suitable organic solvent (e.g., chlorobenzene, toluene). The concentration of the dopant typically ranges from 5-20 wt%.
-
Sequentially spin-coat the HTL and EML solutions. After each deposition, anneal the substrate at an appropriate temperature (e.g., 80-100 °C) to remove the solvent.
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL, e.g., LiF at 1 nm), and the metal cathode (e.g., Al at 100 nm). The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device should be encapsulated using a UV-curable epoxy and a glass lid in a nitrogen atmosphere.
-
Protocol: Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a photodiode or a spectrometer to measure the current density, voltage, and luminance of the device.
-
-
Electroluminescence (EL) Spectra:
-
Measure the EL spectra at different driving voltages using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) coordinates can be calculated from these spectra.
-
-
Efficiency Calculations:
-
Current Efficiency (CE): Calculated in candela per ampere (cd/A) from the luminance and current density data.
-
Power Efficiency (PE): Calculated in lumens per watt (lm/W) from the current efficiency and voltage.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected. This is a critical metric for device performance.[2]
-
-
Device Lifetime:
-
The operational lifetime is often defined as the time it takes for the initial luminance to decrease by 50% (T₅₀) under a constant current density.[2]
-
Performance Data of Related Carbazole Derivatives
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| 9-ethylcarbazole derivative | Ir(ppy)₃ (10%) | 49.8 | 33.2 | Not Reported | 28,390 | 3.0 |
| 9-hexylcarbazole derivative | Red Phosphor | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 9-alkyl-3,6-diarylcarbazole | FIrpic (15%) | 23.9 | 24.9 | 10.3 | >9,170 | Not Reported |
| 9-ethylhexylcarbazole derivative | Green Phosphor | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The performance of an OLED is highly dependent on the device architecture, dopant material, and fabrication conditions.
Conclusion
This compound presents itself as a promising candidate for application in OLEDs, particularly as a host material in phosphorescent devices, owing to the well-established desirable properties of the carbazole moiety. The methoxyethyl substitution is anticipated to offer advantages in solution processability. The provided protocols for synthesis, fabrication, and characterization offer a comprehensive guide for researchers to explore the potential of this and other novel carbazole derivatives in the field of organic electronics. Further experimental work is required to fully elucidate the performance of this compound in OLEDs and optimize device structures to realize its full potential.
References
Application Notes and Protocols for Thin-Film Deposition of 9-(2-Methoxyethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of high-quality thin films of 9-(2-Methoxyethyl)carbazole, a carbazole derivative with potential applications in organic electronics and sensing technologies. The following sections outline two primary deposition techniques: Spin Coating, a solution-based method for rapid and uniform film formation, and Thermal Evaporation, a vacuum-based technique for creating highly pure and smooth layers.
Application Notes
This compound is a small organic molecule whose electrical and optical properties make it a candidate for use in various electronic and biomedical applications. Thin films of this material can be integrated into devices such as:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are known for their hole-transporting capabilities and are often used as host materials in the emissive layer of OLEDs. Thin films of this compound could be investigated for their potential in blue phosphorescent or fluorescent OLEDs.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of carbazole-based materials allows for their use as the active channel layer in OFETs. The deposition of uniform, crystalline thin films is crucial for achieving high charge carrier mobility.
-
Sensors: Functionalized carbazole films can be used in chemical and biological sensors. The methoxyethyl group on this particular derivative may offer specific binding sites or influence the film's interaction with target analytes.
-
Drug Delivery: While less common for this specific type of molecule, carbazole-containing polymers have been explored for drug delivery systems. Thin films could be used as functional coatings on medical devices or as matrices for controlled release.
The choice of deposition technique will depend on the specific application, desired film properties, and available equipment. Spin coating is a cost-effective method suitable for rapid screening and device prototyping, while thermal evaporation provides greater control over film purity and thickness, which is often required for high-performance electronic devices.
Experimental Protocols
Spin Coating Deposition of this compound
Spin coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate. The thickness of the film is determined by the solution concentration, solvent viscosity, and the spin speed.
Materials and Equipment:
-
This compound powder
-
High-purity organic solvent (e.g., toluene, chlorobenzene, or dichloromethane)
-
Substrates (e.g., indium tin oxide (ITO) coated glass, silicon wafers)
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Nitrogen or argon gas source
Protocol:
-
Substrate Cleaning:
-
Place the substrates in a beaker with deionized water and a small amount of detergent.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma to improve surface wettability.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent. The concentration will influence the final film thickness; a typical starting range is 5 to 20 mg/mL.
-
Dissolve the powder by stirring or gentle sonication until it is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate (enough to cover the surface).
-
Start the spin coating program. A two-step process is often used:
-
A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
The spinning process should be carried out in a clean environment, such as a fume hood or a glovebox.
-
-
Annealing:
-
After spin coating, transfer the substrate to a hotplate.
-
Anneal the film at a temperature below the material's melting point (e.g., 60-100 °C) for 10-30 minutes to remove residual solvent and improve film morphology. This step should be performed in an inert atmosphere (e.g., inside a glovebox) to prevent degradation of the organic material.
-
Data Presentation: Spin Coating Parameters
| Parameter | Range | Effect on Film Thickness |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films |
| Solvent Volatility | High to Low | Higher volatility can lead to faster drying and potentially less uniform films |
| Spin Speed (High Speed) | 1000 - 4000 rpm | Higher speed leads to thinner films |
| Spin Time | 30 - 60 seconds | Longer time generally leads to thinner films, up to a point |
| Annealing Temperature | 60 - 100 °C | Affects film morphology and solvent removal, minimal effect on thickness |
| Annealing Time | 10 - 30 minutes | Ensures complete solvent removal |
Experimental Workflow: Spin Coating
Thermal Evaporation Deposition of this compound
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film. This method is ideal for creating highly pure, uniform, and smooth films with precise thickness control.
Materials and Equipment:
-
This compound powder (high purity)
-
Thermal evaporation system with a high-vacuum pump (base pressure < 10⁻⁶ Torr)
-
Effusion cell or evaporation boat (e.g., quartz or refractory metal)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates (e.g., ITO-coated glass, silicon wafers)
Protocol:
-
Substrate Preparation:
-
Clean the substrates using the same procedure as for spin coating.
-
Mount the cleaned substrates onto the substrate holder in the evaporation chamber.
-
-
Source Preparation:
-
Load a small amount of this compound powder into the effusion cell or evaporation boat. Do not overfill the source.
-
-
Pump Down:
-
Close the chamber and pump down to a high vacuum (base pressure < 10⁻⁶ Torr). This is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
-
Deposition:
-
Once the desired base pressure is reached, slowly heat the effusion cell while monitoring the pressure and the QCM.
-
The deposition rate should be controlled by adjusting the temperature of the source. A typical deposition rate for small organic molecules is 0.1-1 Å/s.
-
The substrate can be kept at room temperature or heated to control the film morphology.
-
Continue the deposition until the desired film thickness is achieved as measured by the QCM.
-
-
Cool Down and Venting:
-
After deposition, turn off the heating to the source and allow it to cool down completely.
-
Allow the substrates to cool down before venting the chamber.
-
Vent the chamber slowly with an inert gas like nitrogen or argon to atmospheric pressure.
-
Remove the coated substrates for characterization.
-
Data Presentation: Thermal Evaporation Parameters
| Parameter | Typical Value | Effect on Film Properties |
| Base Pressure | < 10⁻⁶ Torr | Lower pressure leads to higher purity films |
| Source Temperature | Material Dependent | Higher temperature leads to a higher deposition rate |
| Deposition Rate | 0.1 - 1 Å/s | Slower rates can lead to more ordered and smoother films |
| Substrate Temperature | Room Temp. - 100 °C | Can influence film crystallinity and morphology |
| Final Film Thickness | 10 - 200 nm | Precisely controlled by the deposition time and rate |
Experimental Workflow: Thermal Evaporation
Film Characterization
After deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:
-
Profilometry or Ellipsometry: To measure the film thickness.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.
-
UV-Vis Spectroscopy: To determine the optical absorption and transmission properties.
-
Photoluminescence Spectroscopy: To measure the emission properties of the film.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
The choice of characterization techniques will be dictated by the intended application of the this compound thin films.
Application Notes and Protocols for Device Fabrication with a Carbazole-Based Hole Transport Layer
Topic: Device Fabrication with 9-(2-Methoxyethyl)carbazole Hole Transport Layer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The function of the HTL is crucial for efficient device performance, as it facilitates the extraction of holes from the perovskite absorber layer and their transport to the electrode while blocking electrons.[1] The proper energy level alignment between the perovskite, the HTL, and the electrode is essential for minimizing energy losses and maximizing the power conversion efficiency (PCE) of the solar cell.
Experimental Protocols
This section details a general experimental protocol for the fabrication of a perovskite solar cell in a standard n-i-p architecture using a solution-processed carbazole-based HTL.
Substrate Preparation and Cleaning
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath.
-
Ultrasonication is performed for 15 minutes each in a detergent solution, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.
Deposition of the Electron Transport Layer (ETL)
-
A compact titanium dioxide (TiO₂) layer is often used as the ETL.
-
A precursor solution, such as a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol, is spin-coated onto the cleaned ITO substrates.
-
The spin-coating parameters are typically around 3000 rpm for 30 seconds.
-
The substrates are then sintered in air at a high temperature, for example, 500°C for 30 minutes, to form a crystalline TiO₂ layer.
-
After cooling down, a mesoporous TiO₂ layer can be deposited by spin-coating a paste of TiO₂ nanoparticles and then sintering again at a similar temperature.
Perovskite Layer Deposition
-
A common perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
The precursor solution is spin-coated onto the ETL-coated substrates in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization of the perovskite film.
-
The substrates are then annealed on a hotplate at a temperature around 100-150°C for 10-30 minutes to form a crystalline perovskite film.
Hole Transport Layer (HTL) Deposition
This protocol is a general guideline for a solution-processed carbazole-based HTL and would need to be optimized for this compound.
-
A solution of the carbazole-based HTM, such as this compound, is prepared in a suitable solvent like chlorobenzene or toluene. The concentration will need to be optimized, but a starting point could be 10-20 mg/mL.
-
Additives are commonly used to improve the conductivity and performance of the HTL. These can include:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): Typically from a stock solution in acetonitrile.
-
4-tert-Butylpyridine (tBP): Added directly to the HTL solution.
-
Cobalt(III) complexes: Such as tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide) (FK209).
-
-
The HTL solution is then spin-coated on top of the perovskite layer. Typical spin-coating parameters are in the range of 2000-4000 rpm for 30 seconds.
-
The film is typically not annealed at high temperatures to avoid damaging the underlying perovskite layer.
Metal Electrode Deposition
-
A top metal electrode, usually gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
The thickness of the metal electrode is typically around 80-100 nm.
Data Presentation
While no specific performance data for this compound was found, the following table summarizes the performance of perovskite solar cells using various other carbazole-based HTMs reported in the literature. This provides a benchmark for the expected performance of new carbazole derivatives.
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| SGT-405[2] | 14.79 | 0.98 | 21.2 | 71.3 |
| V1205[3] | 16.9 | Not Reported | Not Reported | Not Reported |
| A TPE-based HTM with 2,7-carbazole substituents[4] | 16.74 | Not Reported | Not Reported | Not Reported |
| V950[1] | ~18 | Not Reported | Not Reported | Not Reported |
| HTL with diphenylamine-substituted carbazole fragments[1] | 18.78 | Not Reported | Not Reported | Not Reported |
| Star-shaped carbazole (SGT-411)[1] | 18.87 | Not Reported | Not Reported | Not Reported |
Mandatory Visualization
Caption: Experimental workflow for the fabrication and characterization of a perovskite solar cell.
Caption: Working principle of a perovskite solar cell highlighting the role of the hole transport layer.
References
Application Notes and Protocols for the Recrystallization of 9-(2-Methoxyethyl)carbazole to High Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-(2-Methoxyethyl)carbazole is a carbazole derivative with potential applications in materials science and as an intermediate in pharmaceutical synthesis. The purity of this compound is critical for its performance in these applications. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound to achieve high purity. The method is based on the general principles of recrystallization for carbazole derivatives, which typically involves selecting a suitable solvent or solvent system that dissolves the compound at an elevated temperature but results in its precipitation as pure crystals upon cooling.
Data Presentation
The selection of an appropriate solvent system is crucial for successful recrystallization. The following table summarizes potential solvent systems and the expected outcomes based on the properties of similar carbazole derivatives. Researchers should use this table as a guide and adapt it based on their experimental findings.
| Solvent System | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Observed Yield (%) | Purity (%) | Notes |
| Ethanol | ~78 (Boiling Point) | Room Temperature, then 0-4 | User Defined | User Defined | A common solvent for carbazole derivatives, often yielding well-defined crystals. |
| Methanol | ~65 (Boiling Point) | Room Temperature, then 0-4 | User Defined | User Defined | Similar to ethanol, but the compound may have slightly different solubility. |
| Ethyl Acetate | ~77 (Boiling Point) | Room Temperature, then 0-4 | User Defined | User Defined | Can be an effective solvent for purification of carbazole compounds.[1] |
| Dichloromethane/Hexane | ~40 (Boiling Point of DCM) | Room Temperature | User Defined | User Defined | A mixed solvent system useful for compounds that are too soluble in one solvent. |
| Ethanol/Water | Variable | Room Temperature, then 0-4 | User Defined | User Defined | The addition of water as an anti-solvent can induce crystallization. |
Experimental Protocols
This protocol outlines the steps for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tube. The compound should completely dissolve at the boiling point of the solvent.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the selected solvent (e.g., ethanol) and a boiling chip.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Use a condenser to prevent solvent loss. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Collection and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Characterization of 9-(2-Methoxyethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 9-(2-Methoxyethyl)carbazole. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a key intermediate in the synthesis of various organic electronic materials and potentially in drug discovery.
Introduction
This compound is a derivative of carbazole, a heterocyclic aromatic compound known for its electron-rich nature and charge-transporting properties. The introduction of the 2-methoxyethyl group at the 9-position modifies its solubility and electronic characteristics, making it a versatile building block. Accurate characterization is crucial to ensure the quality and performance of downstream applications. This document outlines the standard analytical workflow for the structural elucidation and purity assessment of this compound.
Analytical Techniques
A multi-technique approach is recommended for the comprehensive characterization of this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition.
The logical workflow for characterizing a newly synthesized or procured batch of this compound is depicted below.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Experimental Protocols and Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 s
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Expected Data:
The expected chemical shifts for this compound are summarized in the table below. These are estimated values based on the known spectra of carbazole and related N-substituted derivatives.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~8.10 (d, 2H) | H-4, H-5 |
| ~7.45 (t, 2H) | H-2, H-7 |
| ~7.40 (d, 2H) | H-1, H-8 |
| ~7.25 (t, 2H) | H-3, H-6 |
| ~4.50 (t, 2H) | N-CH₂ |
| ~3.80 (t, 2H) | O-CH₂ |
| ~3.35 (s, 3H) | O-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis Mode: Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or M⁺•.
Expected Data:
| Technique | Expected m/z | Interpretation |
| ESI-MS | 226.12 | [M+H]⁺ |
| EI-MS | 225.11 | M⁺• |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A reverse-phase method is typically suitable.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 292 nm).
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity.
Expected Data:
A successful separation should yield a single major peak corresponding to this compound. The retention time will depend on the specific HPLC conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920, 2850 | Aliphatic C-H stretch |
| ~1600, 1480, 1450 | Aromatic C=C stretch |
| ~1240 | C-N stretch |
| ~1110 | C-O-C stretch |
| ~750 | Aromatic C-H bend (ortho-disubstituted) |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, carbazole derivatives are known to play roles in various biological and electronic processes. The following diagram illustrates the logical relationship from the core carbazole structure to its potential applications.
Caption: Logical progression from the carbazole core to potential applications of this compound.
This document provides a foundational guide for the analytical characterization of this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and requirements.
Solution Processing of 9-(2-Methoxyethyl)carbazole for Device Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Due to the limited availability of specific device performance data for 9-(2-Methoxyethyl)carbazole in the reviewed literature, a comparative data table cannot be provided at this time. Researchers are encouraged to use the following protocols to generate device-specific data and build a comprehensive performance profile for this material.
Experimental Protocols
Synthesis of this compound
A general synthetic route to 9-substituted carbazoles involves the N-alkylation of carbazole. The following is a representative protocol.
Materials:
-
Carbazole
-
2-Bromoethyl methyl ether
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of carbazole in DMF, add a base such as potassium hydroxide or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to allow for the deprotonation of the carbazole nitrogen.
-
Add 2-bromoethyl methyl ether dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Solution Preparation for Thin Film Deposition
The quality of the solution is critical for achieving uniform and high-performance thin films.
Materials:
-
This compound
-
High-purity organic solvents (e.g., chlorobenzene, toluene, chloroform, or dichlorobenzene)
-
Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material)
Procedure:
-
Dissolve this compound in the chosen solvent to the desired concentration. Typical concentrations for hole-transport materials range from 5 to 20 mg/mL. The optimal concentration will depend on the desired film thickness and the specific deposition technique.
-
Gently heat the solution (e.g., at 40-60 °C) and stir until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities immediately before use.
Thin Film Deposition by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution.
Equipment:
-
Spin coater
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Pipettes
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the wettability of the surface.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate to cover the entire surface.
-
Start the spin coating program. A typical two-step program is used:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
-
Drying: The film is partially dried during the spin coating process.
Thermal Annealing of the Thin Film
Thermal annealing is often performed to remove residual solvent and improve the morphology and electrical properties of the film.
Equipment:
-
Hotplate or vacuum oven in an inert atmosphere (e.g., nitrogen-filled glovebox)
Procedure:
-
Transfer the substrate with the deposited film onto a pre-heated hotplate or into a vacuum oven.
-
Anneal the film at a temperature between 80 °C and 150 °C for 10-30 minutes. The optimal annealing temperature and time need to be determined experimentally to avoid thermal degradation of the material while ensuring complete solvent removal and morphological stability.
-
After annealing, allow the film to cool down slowly to room temperature before proceeding with the fabrication of the subsequent layers of the device.
Mandatory Visualizations
Caption: Workflow for device fabrication using solution-processed this compound.
Caption: Key steps in the spin coating process for thin film deposition.
References
Application Notes and Protocols: The Role of 9-(2-Methoxyethyl)carbazole in Enhancing Organic Electronic Device Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives are a cornerstone in the development of high-performance organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and tunable electronic characteristics, make them ideal candidates for various functional layers within these devices. The strategic modification of the carbazole core, especially at the 9-position (the nitrogen atom), allows for the fine-tuning of its physicochemical properties to meet specific device requirements.
This document focuses on the role of 9-(2-Methoxyethyl)carbazole, a derivative featuring a methoxyethyl group attached to the nitrogen atom. While direct, extensive research on this specific molecule is emerging, we can infer its significant potential to enhance device efficiency by examining the well-documented impact of similar N-alkyl and N-alkoxyalkyl substitutions on the carbazole scaffold. The introduction of the methoxyethyl side chain is anticipated to influence solubility, film-forming properties, and electronic behavior, ultimately leading to improved device performance. These notes provide a comprehensive overview of the expected benefits, relevant experimental data from analogous carbazole derivatives, and detailed protocols for device fabrication and characterization.
Rationale for this compound in Enhancing Device Efficiency
The methoxyethyl group in this compound is expected to impart several advantageous properties that can contribute to improved device efficiency:
-
Enhanced Solubility: The ether linkage and the alkyl chain can increase the solubility of the carbazole core in common organic solvents. This is crucial for solution-based processing techniques like spin-coating, which are essential for manufacturing large-area and flexible devices.
-
Improved Film Morphology: The flexible methoxyethyl side chain can disrupt the crystallization tendency of the rigid carbazole core, leading to the formation of smoother and more uniform amorphous films. This improved morphology can reduce current leakage and enhance charge transport across the device.
-
Modified Electronic Properties: The electron-donating nature of the methoxyethyl group can subtly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole unit. This can lead to better energy level alignment with adjacent layers in a device, facilitating more efficient charge injection and transport.
-
Steric Hindrance: The side chain can provide steric hindrance, which can prevent aggregation-caused quenching (ACQ) of luminescence when the molecule is used in an emissive layer. This can lead to higher photoluminescence quantum yields and improved device brightness.
Data Presentation: Performance of Representative Carbazole Derivatives in OLEDs
While specific data for this compound is not extensively available, the following table summarizes the performance of various OLEDs employing other N-substituted and core-modified carbazole derivatives. This data provides a benchmark for the expected performance enhancements.
| Device Configuration | Carbazole Derivative | Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| ITO/PEDOT:PSS/CZ-1/LiF/Al | (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile | Emitting Layer | 4130 | 19.3 | 8.6[1] |
| ITO/PEDOT:PSS/CZ-2/LiF/Al | (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile | Emitting Layer | 4104 | 20.2 | 9.5[1] |
| ITO/CuI/P1:LRC-13/TPBI/Ca/Al | Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) (Host) | Host Material | ~24,700 | 12 | 5.3[2] |
| ITO/PEDOT:PSS/TCBzC/TPBi/LiF/Al | TCBzC | Emitting Layer | 9226 | 31.6 | Not Reported |
| Doping-free blue OLED | Imidazole and Carbazole Derivative | Emitter | Not Reported | 0.8 | 1.1[3] |
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of OLEDs, which can be adapted for devices incorporating this compound.
Synthesis of this compound
A general and effective method for the N-alkylation of carbazole is the Graebe-Ullmann synthesis. A more direct approach involves the reaction of carbazole with a suitable alkylating agent.
Materials:
-
Carbazole
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
1-Bromo-2-methoxyethane
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent
-
Standard laboratory glassware and reflux setup
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve carbazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., powdered KOH or NaH) to the solution to deprotonate the carbazole nitrogen. The reaction mixture is typically stirred at room temperature for 1-2 hours.
-
Slowly add 1-bromo-2-methoxyethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication Protocol (Solution-Processing)
This protocol describes the fabrication of a simple multi-layer OLED using spin-coating.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
This compound (as a host or part of the emissive layer)
-
Electron-transporting material (e.g., TPBi)
-
Low work function metal cathode (e.g., LiF/Al or Ca/Al)
-
Solvents for dissolving the organic materials
-
Spin-coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate to remove residual water and solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound (and any dopant emitters, if applicable) in a suitable organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the emissive layer solution on top of the PEDOT:PSS layer.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a thin layer of an electron-transporting material (e.g., TPBi).
-
Sequentially deposit a thin layer of a low work function metal (e.g., LiF or Ca) followed by a thicker layer of a protective metal (e.g., Al) to form the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Goniometer for angular-dependent measurements
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use the SMU to apply a voltage across the device and measure the resulting current density.
-
Simultaneously, use the photometer to measure the luminance (brightness) of the device at each voltage step.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emission spectrum of the OLED at a constant driving voltage using a spectroradiometer.
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE): Calculated from the number of photons emitted per second and the number of electrons injected per second. This often requires an integrating sphere for accurate measurement.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General workflow for solution-processed OLED fabrication.
References
Application Notes and Protocols: Incorporating 9-(2-Methoxyethyl)carbazole in Blue Emitting OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential incorporation of 9-(2-Methoxyethyl)carbazole (9-ME-Cz) in blue emitting Organic Light-Emitting Diodes (OLEDs). While direct literature on the application of 9-ME-Cz in OLEDs is limited, its structural similarity to other well-studied carbazole derivatives allows for the extrapolation of its potential role and the development of robust experimental protocols for its evaluation.
Carbazole-based materials are widely utilized in OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide bandgap, which is conducive to blue emission. The 9-position of the carbazole moiety is readily functionalized to tune the material's solubility, morphology, and electronic properties. The methoxyethyl group in 9-ME-Cz is expected to enhance solubility in common organic solvents, making it suitable for solution-processed device fabrication methods like spin-coating.
Potential Roles of this compound in Blue OLEDs
Based on the known properties of similar carbazole derivatives, this compound could function in several capacities within a blue OLED device structure:
-
Host Material: Due to its anticipated wide bandgap and high triplet energy, 9-ME-Cz could serve as a host material for a blue phosphorescent or fluorescent emitter. A high triplet energy is crucial for preventing reverse energy transfer from the dopant to the host, thereby ensuring high device efficiency.
-
Hole-Transporting Layer (HTL): The electron-rich carbazole core provides good hole mobility, making 9-ME-Cz a candidate for use in the HTL to facilitate the injection and transport of holes from the anode to the emissive layer.
-
Blue Emitter: While simple carbazole derivatives often emit in the near-UV to violet range, molecular modifications can shift the emission to the blue region. The electroluminescence of 9-ME-Cz as a neat emissive layer or as a dopant would need to be experimentally determined.
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of carbazole.
Application Notes and Protocols for the Synthesis of 9-(2-Methoxyethyl)carbazole Derivatives for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds with a tricyclic structure that has garnered substantial interest in medicinal chemistry.[1] The fused-ring system and its aromatic nature make the carbazole nucleus a key pharmacophore, a feature that allows it to interact with various biological targets.[2] Consequently, carbazole-derived compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]
The substitution at the N-9 position of the carbazole ring is a common strategy for synthesizing new derivatives with potentially enhanced biological profiles.[3] This document provides detailed protocols for the synthesis of a specific scaffold, 9-(2-Methoxyethyl)carbazole, and its subsequent derivatization. Furthermore, it outlines standard biological assays to evaluate the therapeutic potential of the synthesized compounds and presents a summary of their reported activities.
Synthesis Workflow
The synthesis of biologically active this compound derivatives typically follows a multi-step process. The workflow begins with the N-alkylation of the carbazole core, followed by functionalization and subsequent reaction with various synthons to generate a library of diverse compounds.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the N-alkylation of carbazole to produce the core intermediate, this compound.
Materials:
-
Carbazole
-
1-Bromo-2-methoxyethane
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of carbazole (1.0 eq) in DMF, add powdered KOH (1.5 eq) in portions at room temperature.
-
Stir the mixture for 30 minutes to form the carbazolide anion.
-
Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of 3-Formyl-9-(2-methoxyethyl)carbazole Derivatives (Example: Hydrazone Synthesis)
This protocol outlines the formylation of the intermediate followed by condensation to form a hydrazone derivative.
Part A: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath (0-5 °C), add DMF (5.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with stirring. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain 3-Formyl-9-(2-methoxyethyl)carbazole.
Part B: Hydrazone Synthesis
-
Dissolve 3-Formyl-9-(2-methoxyethyl)carbazole (1.0 eq) and a substituted hydrazide (e.g., isonicotinohydrazide) (1.0 eq) in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The solid product that crystallizes out is collected by filtration.
-
Wash the solid with cold ethanol and dry it to obtain the pure hydrazone derivative.
Protocol 3: Biological Evaluation - In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized carbazole derivatives
-
Human cancer cell line (e.g., MCF-7, HeLa, HepG2)[4]
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator, microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to achieve various final concentrations.
-
After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Biological Activity Data
The biological activities of various N-substituted carbazole derivatives have been extensively studied. The data below summarizes the reported anticancer and antimicrobial activities for representative compounds.
Table 1: In Vitro Anticancer Activity of Carbazole Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Cpd 10 | Carbazole-oxadiazole | MCF-7 | 6.44 | [4] |
| Cpd 10 | Carbazole-oxadiazole | HepG2 | 7.68 | [4] |
| Cpd 11 | Carbazole-oxadiazole | HeLa | 10.09 | [4] |
| Cpd 9 | Carbazole-thiadiazole | HeLa | 7.59 | [4] |
| 5n | 9-(pyrimidin-2-yl)-carbazole | A549 | 2.1 |[5] |
Table 2: In Vitro Antimicrobial Activity of Carbazole Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Cpd 18 | Imidazo-indole carbazole | S. aureus | 26.08 | [3] |
| Cpd 20 | Imidazo-indole carbazole | B. subtilis | 25.12 | [3] |
| Cpd 4a | Oxadiazole-piperazine | S. aureus | 24.0 | [6] |
| Cpd 4d | Oxadiazole-piperazine | E. coli | 22.0 |[6] |
Mechanism of Action: Signaling Pathway
Several carbazole derivatives exert their biological effects by modulating key cellular signaling pathways. For instance, the anti-inflammatory compound LCY-2-CHO has been shown to inhibit the expression of inflammatory mediators by interfering with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] Inhibition of this pathway can downregulate the production of inflammatory molecules like iNOS, COX-2, and TNF-α.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. echemcom.com [echemcom.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 9-(2-Methoxyethyl)carbazole synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(2-Methoxyethyl)carbazole. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of carbazole. This involves the reaction of carbazole with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, in the presence of a base and an appropriate solvent.
Q2: What are the most critical parameters to control during the synthesis?
A2: The key parameters to control for a successful synthesis are:
-
Choice of Base: The strength and type of base can significantly impact the reaction rate and the formation of side products.
-
Solvent: The solvent should be anhydrous and capable of dissolving the carbazole anion.
-
Temperature: The reaction temperature affects the rate of reaction and can influence the selectivity of the N-alkylation.
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Purity of Reagents: The purity of carbazole and the alkylating agent is crucial to prevent the introduction of impurities that may be difficult to remove.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am observing very low or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Base | The base (e.g., sodium hydride, potassium carbonate) may have degraded due to moisture. Use a fresh batch of base or ensure it is properly dried before use. For NaH, ensure the mineral oil is washed away with a dry, inert solvent like hexane. |
| Insufficient Base | An inadequate amount of base will result in incomplete deprotonation of carbazole. Use at least a slight molar excess of the base relative to carbazole. |
| Poor Solvent Quality | The presence of water in the solvent (e.g., DMF, DMSO, THF) can quench the carbazole anion. Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent before use. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Degraded Alkylating Agent | The 2-methoxyethyl halide may have decomposed. Use a fresh bottle of the alkylating agent or purify it by distillation if necessary. |
Issue 2: Presence of Unreacted Carbazole in the Final Product
Q: My final product is contaminated with a significant amount of unreacted carbazole. How can I improve the conversion and purify my product?
A: Incomplete consumption of the starting material is a common issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the carbazole spot disappears or its intensity remains constant. |
| Inadequate Amount of Alkylating Agent | Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the 2-methoxyethyl halide to ensure complete reaction with the carbazole. |
| Reversible Reaction | While less common in N-alkylations, ensure the reaction conditions are driving the equilibrium towards the product. This can often be achieved by ensuring the removal of any byproducts if applicable. |
Purification Strategy:
Unreacted carbazole can often be removed by column chromatography on silica gel. A solvent system with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically elute the less polar this compound first, followed by the more polar carbazole.
Issue 3: Formation of an Unknown Side Product
Q: I am observing a significant unknown side product in my reaction mixture. What could this be and how can I minimize its formation?
A: The formation of side products can be attributed to various factors, including the reactivity of the reagents and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| O-Alkylation | While N-alkylation is generally favored, some O-alkylation of the enolate form of carbazole is a possibility, though less likely. This can sometimes be influenced by the choice of solvent and counter-ion. Using aprotic polar solvents like DMF or DMSO generally favors N-alkylation. |
| Side Reactions of the Alkylating Agent | 2-Bromoethyl methyl ether can undergo elimination reactions under strongly basic conditions to form methoxyethene. This can be minimized by controlling the reaction temperature and adding the base portion-wise. |
| Di-alkylation | While carbazole only has one nitrogen for alkylation, impurities or rearranged products could potentially react further. However, this is highly unlikely to be a major side product. |
| Impurity in Starting Material | An impurity in the starting carbazole or alkylating agent could be reacting to form the side product. Check the purity of your starting materials by NMR or GC-MS. |
Experimental Protocol: General Procedure for N-Alkylation of Carbazole
This protocol provides a general methodology for the synthesis of this compound. Optimization of specific conditions may be required.
-
Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add carbazole (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the carbazole.
-
-
Deprotonation:
-
Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
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Add 2-bromoethyl methyl ether (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
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Once the reaction is complete, cautiously quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
overcoming solubility issues of 9-(2-Methoxyethyl)carbazole in device fabrication
Technical Support Center: 9-(2-Methoxyethyl)carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming solubility challenges during device fabrication.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and processing of this compound.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: Solubility issues with carbazole derivatives are common. Here are several steps you can take to improve dissolution:
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Solvent Selection: Ensure you are using an appropriate solvent. Carbazole derivatives often show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and non-polar aromatic solvents like toluene.[1] Consider testing a range of solvents to find the optimal one for your application.
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Increase Temperature: The solubility of many organic compounds, including carbazoles, increases with temperature.[1] Gentle heating of the solvent while stirring can significantly improve the dissolution rate.
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Sonication: Using an ultrasonic bath can help break down aggregates and enhance the dissolution of the compound.
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Solvent Mixtures: Sometimes, a mixture of solvents can provide better solubility than a single solvent. Experiment with different ratios of co-solvents.
Q2: I'm observing precipitation of my compound during thin film deposition (e.g., spin coating). How can I prevent this?
A2: Precipitation during film formation is often due to the solvent evaporating too quickly, leaving the compound to crash out of the solution. To address this:
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Use a Higher Boiling Point Solvent: Solvents with higher boiling points evaporate more slowly, allowing for more uniform film formation.
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Optimize Spin Coating Parameters: Adjust the spin speed and duration. A lower spin speed or a multi-step spin profile can help in achieving a more controlled evaporation rate.
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Increase Solution Concentration: While counterintuitive, a more concentrated solution can sometimes lead to better film morphology, as the molecules have less time to aggregate during solvent evaporation. However, this needs to be balanced with solubility limits.
Q3: The thin film I created has poor morphology (e.g., crystals, aggregates). What is causing this?
A3: Poor film morphology is typically a result of aggregation of the carbazole molecules. This can be influenced by several factors:
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Solvent Choice: The solvent can influence how the molecules pack during film formation. A solvent that promotes strong intermolecular interactions can lead to aggregation.
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Solution Aging: Solutions of some organic materials can form aggregates over time. It is often best to use freshly prepared solutions for device fabrication.
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Substrate Temperature: The temperature of the substrate during deposition can affect the film morphology. Experiment with heating or cooling the substrate to optimize film quality.
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Post-Deposition Annealing: A thermal annealing step after film deposition can improve the film quality by allowing for molecular rearrangement and the formation of a more ordered structure.
Quantitative Data: Solubility of Carbazole Derivatives
| Solvent Class | Examples | General Solubility of Carbazole Derivatives |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Good |
| Aromatic | Toluene, Xylene, Chlorobenzene | Generally Good |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Alcohols | Methanol, Ethanol | Sparingly Soluble |
| Alkanes | Hexane, Cyclohexane | Poorly Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
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Materials: this compound, desired solvent (e.g., Toluene), volumetric flask, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the desired amount of this compound and place it in the volumetric flask.
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Add a small amount of the solvent to the flask and begin stirring.
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If the compound does not dissolve readily, gently heat the solution on a hotplate with continuous stirring. Monitor the temperature to avoid solvent boiling.
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Alternatively, place the flask in an ultrasonic bath for 15-30 minute intervals until the solid is fully dissolved.
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Once dissolved, allow the solution to cool to room temperature.
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Add the remaining solvent to reach the final desired volume and stir until homogeneous.
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Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before use in device fabrication.
-
Protocol 2: Thin Film Fabrication via Spin Coating
-
Materials: Prepared this compound solution, substrate (e.g., ITO-coated glass), spin coater, and hotplate.
-
Procedure:
-
Ensure the substrate is thoroughly cleaned and pre-treated as required for your device architecture.
-
Place the substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the surface.
-
Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000 rpm for 40 seconds (to form the thin film).
-
Note: These parameters should be optimized for your specific solution and desired film thickness.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
-
Transfer the substrate to a hotplate for a post-deposition annealing step (e.g., 100°C for 10 minutes) to remove residual solvent and improve film quality. The temperature and time should be optimized for the specific material and device.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for thin film fabrication.
References
Technical Support Center: Optimizing Annealing Temperature for 9-(2-Methoxyethyl)carbazole Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for 9-(2-Methoxyethyl)carbazole films.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal annealing of this compound films.
| Issue | Potential Cause | Recommended Action |
| Cracked or Peeling Film | 1. Excessive Annealing Temperature: The temperature may be too high, causing significant stress in the film. 2. Rapid Cooling: Cooling the film too quickly after annealing can induce thermal shock. 3. Poor Substrate Adhesion: The substrate may not be sufficiently clean, or the surface energy is not suitable for the film. | 1. Lower Annealing Temperature: Decrease the annealing temperature in increments of 10-20°C. 2. Controlled Cooling: Allow the film to cool down slowly to room temperature inside the annealing chamber or on a gradually cooled hotplate. 3. Substrate Preparation: Ensure rigorous cleaning of the substrate (e.g., sonication in solvents, UV-ozone treatment). Consider using an adhesion-promoting layer if the issue persists. |
| Hazy or Opaque Film | 1. Crystallization: The film may have undergone excessive crystallization, leading to light scattering. 2. Dewetting: The film may have dewetted from the substrate due to high surface energy or an inappropriate annealing temperature. 3. Degradation: The annealing temperature might be too high, causing decomposition of the material. | 1. Optimize Annealing Time and Temperature: Reduce the annealing time or temperature to control the extent of crystallization. 2. Surface Energy Modification: Use a different substrate or modify the substrate surface to improve wettability. 3. Verify Decomposition Temperature: If not known, perform thermogravimetric analysis (TGA) to determine the decomposition temperature and anneal well below this point. |
| Inconsistent Film Morphology | 1. Non-uniform Heating: The hotplate or oven may have temperature gradients. 2. Solvent Residue: Incomplete removal of the solvent before annealing can lead to non-uniform film formation. | 1. Ensure Uniform Heating: Use a calibrated hotplate or oven with good temperature uniformity. 2. Pre-annealing Bake: Include a low-temperature pre-annealing step (e.g., 60-80°C) to gently remove any residual solvent. |
| Poor Device Performance (e.g., low mobility) | 1. Suboptimal Morphology: The annealing temperature may not be ideal for achieving the desired molecular packing and crystallinity. 2. Trapped Charges: Defects in the film can act as charge traps. | 1. Systematic Annealing Study: Perform a systematic study by varying the annealing temperature in small increments (e.g., 10°C) and characterizing the film at each step. 2. Characterize Film Properties: Use techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate film morphology and crystallinity with device performance. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the annealing temperature of this compound films?
Q2: How does annealing temperature affect the film's properties?
A2: Annealing provides thermal energy that allows the molecules in the film to rearrange. This can lead to:
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Increased Crystallinity: Formation of more ordered domains within the film.[1][2]
-
Changes in Morphology: Alterations in the surface roughness and grain size of the film.[1]
-
Improved Molecular Packing: Leading to better charge transport properties.
-
Changes in Optical Properties: Variations in absorbance and transmittance spectra.
Q3: How long should I anneal the films?
A3: A typical annealing time for small molecule organic films is between 10 to 30 minutes . The optimal time will depend on the chosen temperature and the desired film properties. Shorter times may be sufficient at higher temperatures, while longer times might be needed at lower temperatures to achieve a similar effect.
Q4: Should I anneal in an inert atmosphere?
A4: Yes, it is highly recommended to perform the annealing in an inert atmosphere, such as a nitrogen or argon-filled glovebox. This prevents potential degradation of the organic material due to oxidation at elevated temperatures.
Q5: What characterization techniques are essential for optimizing the annealing process?
A5: To effectively optimize the annealing temperature, it is recommended to use a combination of the following characterization techniques:
-
Atomic Force Microscopy (AFM): To visualize the film's surface morphology, including roughness and grain size.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film.
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UV-Vis Spectroscopy: To analyze the optical properties and observe any changes in the absorption profile.
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Device Characterization: To measure key performance metrics such as charge carrier mobility in organic thin-film transistors (OTFTs).
Experimental Protocols
General Protocol for Thermal Annealing of Spin-Coated this compound Films
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Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a desired concentration.
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., silicon wafers, glass) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen and UV-ozone treatment).
-
Spin-Coating: Spin-coat the solution onto the cleaned substrates at a specific spin speed and time to achieve the desired film thickness.
-
Pre-annealing Bake (Optional but Recommended): Place the spin-coated films on a hotplate at a low temperature (e.g., 60-80°C) for 5-10 minutes to remove residual solvent.
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Thermal Annealing: Transfer the films onto a calibrated hotplate or into an oven preheated to the desired annealing temperature within an inert atmosphere (e.g., a nitrogen-filled glovebox). Anneal for the specified duration (e.g., 10-30 minutes).
-
Cooling: Allow the films to cool down slowly to room temperature before further characterization or device fabrication.
Visualizations
References
Technical Support Center: 9-(2-Methoxyethyl)carbazole (9-ME-C) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(2-Methoxyethyl)carbazole (9-ME-C) thin films. The information provided aims to help users reduce defects and improve the quality of their deposited films.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication of 9-ME-C thin films.
Q1: I am observing a high density of pinholes in my 9-ME-C thin film. What are the possible causes and how can I mitigate this issue?
A1: Pinholes are a common defect in thin films and can arise from several factors. Here's a systematic approach to troubleshooting this issue:
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Substrate Contamination: Dust particles, organic residues, or other contaminants on the substrate surface can prevent uniform film growth, leading to pinholes.
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Solution: Implement a rigorous substrate cleaning protocol. A standard procedure involves sequential ultrasonic cleaning in solvents like acetone, and isopropyl alcohol, followed by drying with a stream of high-purity nitrogen.[1][2] For silicon substrates, an additional step of dipping in deionized water with ultrasound agitation can be beneficial.[3] In-situ pre-cleaning methods within the vacuum chamber, such as RF glow discharge or ion sources, can further improve surface cleanliness.[1][4]
-
-
High Deposition Rate: A fast deposition rate can lead to a porous film structure with lower density, increasing the likelihood of pinhole formation.[5][6]
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Solution: Reduce the deposition rate. Slower deposition allows molecules more time for surface diffusion, resulting in a denser and more uniform film.
-
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Particulate Contamination from the Source: The evaporation source itself can be a source of contamination if not properly maintained.
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Solution: Ensure the evaporation boat and the 9-ME-C source material are clean and free of any foreign particles. Outgas the source material at a temperature below its evaporation point before opening the shutter to the substrate.
-
Q2: My 9-ME-C films are cracking or peeling off the substrate. What could be the reason for this poor adhesion?
A2: Cracking and peeling are typically signs of high internal stress within the film or poor adhesion to the substrate.
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High Internal Stress: Rapid cooling of the substrate after deposition or a mismatch in the thermal expansion coefficients between the film and the substrate can induce stress.
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Solution: Consider a slower, more controlled cooling process after deposition. Post-deposition annealing at a moderate temperature can help relieve internal stress.
-
-
Poor Substrate Adhesion: The chemical and physical properties of the substrate surface play a crucial role in film adhesion.
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Solution: Ensure your substrate cleaning procedure is effective in removing any layers that might inhibit adhesion.[4] Surface treatments, such as plasma etching, can modify the substrate surface energy and improve adhesion.
-
-
Excessive Film Thickness: Thicker films are generally more prone to cracking due to higher accumulated stress.
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Solution: If your application allows, try reducing the film thickness.
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Q3: The surface of my 9-ME-C film is very rough. How can I achieve a smoother surface morphology?
A3: Surface roughness is influenced by deposition parameters and substrate characteristics.
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Substrate Roughness: The roughness of the underlying substrate directly impacts the final film morphology.[7]
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Solution: Start with a substrate that has a low root-mean-square (RMS) roughness.
-
-
Deposition Rate: As with pinholes, a high deposition rate can contribute to increased surface roughness.[5][6]
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Solution: Lower the deposition rate to promote layer-by-layer growth and a smoother film.
-
-
Substrate Temperature: The substrate temperature affects the mobility of the deposited molecules on the surface.
-
Solution: Optimizing the substrate temperature is crucial. A temperature that is too low can limit surface diffusion, leading to rough films. Conversely, a temperature that is too high might cause dewetting or crystallization, also increasing roughness. Experiment with a range of substrate temperatures to find the optimal condition for 9-ME-C.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical substrate cleaning protocol for depositing 9-ME-C thin films?
A1: A widely used protocol for cleaning glass or silicon substrates includes the following steps:
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Ultrasonic cleaning in a sequence of solvents:
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Rinsing with deionized (DI) water.[2]
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Drying with a stream of high-purity nitrogen gas.[2]
-
Optional: Oxygen plasma treatment to remove any remaining organic contaminants and activate the surface.
Q2: What is a recommended starting point for the deposition parameters for thermal evaporation of 9-ME-C?
A2: While optimal parameters need to be determined experimentally for your specific setup, a reasonable starting point for the thermal evaporation of carbazole-based materials would be:
-
Base Pressure: < 1 x 10-6 Torr
-
Deposition Rate: 0.1 - 0.5 Å/s[6]
-
Substrate Temperature: Room temperature to 100 °C
-
Source-to-Substrate Distance: 15 - 30 cm
Q3: How does post-deposition annealing affect 9-ME-C thin films?
A3: Post-deposition annealing can have several effects on organic thin films. Annealing a carbazole-based film can influence its optical properties, such as the optical band gap and refractive index.[8][9] It can also improve the crystallinity and relieve internal stress in the film, which may reduce the likelihood of cracking.[10][11][12] The optimal annealing temperature and duration need to be carefully determined to avoid degradation of the material.
Q4: What characterization techniques are suitable for analyzing defects in 9-ME-C thin films?
A4: Several techniques can be used to characterize defects:
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Atomic Force Microscopy (AFM): Provides high-resolution 3D topographical images of the film surface, allowing for the quantification of roughness, and the identification of pinholes and other morphological defects.[13][14][15]
-
Scanning Electron Microscopy (SEM): Offers a larger field of view than AFM and is useful for identifying larger-scale defects like cracks and delamination.[16][17]
-
Optical Microscopy: Can be used for a quick, initial inspection of the film for larger defects.
Quantitative Data Summary
The following tables summarize the general relationship between deposition parameters and thin film properties based on literature for organic materials. The exact values for 9-ME-C will need to be determined experimentally.
Table 1: Effect of Deposition Rate on Film Properties
| Deposition Rate | Surface Roughness | Pinhole Density | Internal Stress |
| Low | Generally Lower[6] | Generally Lower | Generally Lower |
| High | Generally Higher[6] | Generally Higher[6] | Generally Higher |
Table 2: Influence of Substrate Temperature on Film Properties
| Substrate Temperature | Surface Roughness | Adhesion | Crystallinity |
| Low | May be high due to limited adatom mobility | May be poor | Generally amorphous |
| Moderate | Often optimal for smooth films | Can be improved | May increase |
| High | May increase due to agglomeration or dewetting | Can be improved up to a point | Generally increases |
Experimental Workflow and Troubleshooting Logic
Caption: Figure 1. A generalized workflow for the fabrication of this compound thin films via thermal evaporation.
Caption: Figure 2. A decision tree to guide the troubleshooting of common defects in this compound thin films.
References
- 1. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pre-Cleaning in Thin Film Deposition - Denton Vacuum [dentonvacuum.com]
- 5. researchgate.net [researchgate.net]
- 6. News - Relationship Between Deposition Rate and Film Quality [zhenhuavac.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Journal of the Institute of Science and Technology » Submission » The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films’ [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of post-deposition annealing conditions on structural and thermoelectric properties of sputtered copper oxide films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. spectraresearch.com [spectraresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Thermal Stability of 9-(2-Methoxyethyl)carbazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the thermal stability of 9-(2-Methoxyethyl)carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the estimated thermal stability of unmodified this compound?
Q2: What are the primary strategies to enhance the thermal stability of this compound?
The primary strategies to improve the thermal stability of the this compound core involve chemical modifications to increase molecular weight, introduce bulky and rigid substituents, and promote stronger intermolecular interactions. The two main approaches are:
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Halogenation followed by Arylation (Suzuki-Miyaura Coupling): Introducing halogens (e.g., bromine) onto the carbazole ring, followed by a palladium-catalyzed cross-coupling reaction to attach aryl groups. This adds significant steric bulk and rigidity to the molecule.
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Polymerization: Incorporating the carbazole moiety into a polymer backbone. This drastically increases the molecular weight and restricts the thermal motion of individual carbazole units.
Q3: How does introducing bulky substituents improve thermal stability?
Introducing bulky substituents, such as phenyl or biphenyl groups, onto the carbazole core increases the molecule's rotational energy barrier. This steric hindrance restricts intramolecular motion and vibrations at elevated temperatures, thus requiring more energy to initiate the decomposition process. This leads to a higher decomposition temperature.
Troubleshooting Guides
Strategy 1: Halogenation and Suzuki-Miyaura Coupling
This section provides a guide for the two-step process of first brominating the this compound and then performing a Suzuki-Miyaura coupling reaction.
Experimental Workflow: Halogenation and Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of thermally stable aryl-substituted this compound.
Troubleshooting Bromination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive NBS. | Use freshly opened or recrystallized NBS. |
| Insufficient reaction time or temperature. | Increase stirring time or gently warm the reaction mixture (monitor for side products). | |
| Formation of multiple products (over-bromination) | Reaction temperature is too high. | Maintain the reaction temperature at 0°C during NBS addition and room temperature thereafter. |
| Stoichiometry of NBS is too high. | Use a 1:1 molar ratio of carbazole to NBS for mono-bromination. | |
| Product is difficult to purify | Residual DMF. | Ensure the product is thoroughly washed with water after precipitation. |
| Presence of unreacted starting material. | Use a slight excess of NBS (e.g., 1.05 equivalents). |
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive palladium catalyst. | Use a fresh batch of catalyst or pre-activate it. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Poor quality of the boronic acid. | Use high-purity boronic acid; consider using boronic esters for improved stability. | |
| Ineffective base. | Ensure the base is anhydrous and finely powdered for better reactivity. Consider using a stronger base like Cs2CO3. | |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Decomposition of the product | Prolonged heating at high temperatures. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult purification | Removal of palladium residues. | Filter the crude product through a pad of Celite® or silica gel. Washing the organic layer with an aqueous solution of thiourea can also help remove palladium. |
Strategy 2: Polymerization
This strategy involves incorporating the this compound moiety into a polymer chain to significantly enhance thermal stability.
Experimental Workflow: Polymer Synthesis
Caption: General workflow for the synthesis of a thermally stable carbazole-based polymer.
Troubleshooting Polymerization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low polymer molecular weight | Impurities in monomers. | Purify monomers meticulously before polymerization (e.g., by recrystallization or column chromatography). |
| Incorrect stoichiometry of monomers. | Ensure a precise 1:1 molar ratio of the dibromo-monomer and the diboronic acid ester. | |
| Inefficient catalyst or reaction conditions. | Optimize the catalyst system, temperature, and reaction time. | |
| Poor solubility of the resulting polymer | High molecular weight and rigid backbone. | Introduce flexible alkyl or alkoxy side chains on the co-monomer to improve solubility. |
| Broad molecular weight distribution (polydispersity) | Chain termination or transfer reactions. | Maintain a high purity of reagents and a strictly inert atmosphere. |
Quantitative Data Summary
The following table summarizes the expected improvement in thermal stability based on data from various substituted carbazole derivatives.
| Compound | Modification Strategy | Decomposition Temperature (Td, 5% weight loss) |
| This compound (Estimated) | - | ~250-300 °C |
| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | N-alkylation and C-arylation | 291 °C[1] |
| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | N-alkylation and C-arylation | 307 °C[1] |
| 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles | Multiple carbazole units and arylation | 349 - 488 °C |
Disclaimer: The thermal stability of a specific derivative will depend on the nature and position of the substituents. The data presented here is for illustrative purposes to demonstrate the potential for improvement.
References
purification challenges of 9-(2-Methoxyethyl)carbazole and byproduct removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-(2-Methoxyethyl)carbazole, focusing on purification challenges and byproduct removal.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Presence of starting material (Carbazole) in the final product. | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents. - Use a stronger base or a phase-transfer catalyst to enhance reactivity. |
| Inefficient purification. | - Optimize column chromatography conditions (see Experimental Protocols). A step-gradient or a shallower gradient of the more polar solvent can improve separation. - Attempt recrystallization from a suitable solvent system. A mixture of a polar and a non-polar solvent is often effective. | |
| Presence of a byproduct with a similar polarity to the product. | Formation of isomeric byproducts (e.g., O-alkylation) or other closely related impurities. | - For column chromatography, try a different solvent system to alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. - High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar compounds. |
| Low yield after purification. | Product loss during extraction and washing steps. | - Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product during extraction. - Minimize the number of extraction and washing steps. |
| Product loss during column chromatography. | - Use a less polar solvent system if the product is eluting too slowly. - Avoid using highly activated silica gel which can sometimes lead to product decomposition. | |
| Product remains in the mother liquor after recrystallization. | - Cool the recrystallization mixture slowly to allow for maximum crystal formation. - Place the flask in an ice bath or refrigerator to further decrease the solubility of the product. - Concentrate the mother liquor and attempt a second recrystallization. | |
| Oily product instead of solid crystals. | Presence of residual solvent or impurities. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - Re-purify using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-alkylation of carbazole with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) in the presence of a base. Common bases include potassium hydroxide, sodium hydride, or potassium carbonate. A phase-transfer catalyst is sometimes employed to improve the reaction rate and yield.[1][2]
Q2: What are the likely byproducts in the synthesis of this compound?
A2: The primary byproduct is typically unreacted carbazole. Other potential byproducts can include:
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Salts formed from the base and the halide of the alkylating agent (e.g., KBr, NaCl).
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Small amounts of O-alkylated carbazole, although N-alkylation is generally favored.
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Byproducts from the decomposition or side reactions of the 2-methoxyethyl halide under basic conditions.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques are column chromatography and recrystallization.
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Column chromatography using silica gel is effective for separating the product from unreacted carbazole and other polar or non-polar impurities.[2]
-
Recrystallization can be a highly effective final purification step to obtain a product of high purity, provided a suitable solvent is identified.
Q4: What are some recommended solvent systems for the column chromatography of this compound?
A4: Based on the polarity of similar carbazole derivatives, good starting points for solvent systems for silica gel column chromatography include mixtures of a non-polar and a moderately polar solvent. Some examples are:
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n-Hexane / Ethyl Acetate
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n-Hexane / Dichloromethane[2] The ratio of the solvents should be optimized using Thin Layer Chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the product is often ideal).
Q5: What solvents are suitable for the recrystallization of this compound?
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Ethanol or Methanol
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Toluene
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Xylene or Chlorobenzene[5] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Experimental Protocols
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with the determined solvent system (e.g., a mixture of n-hexane and ethyl acetate). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent identified in the previous step.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, place the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. 2-METHOXY-9H-CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 9-(2-Methoxyethyl)carbazole in Electronic Devices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with 9-(2-Methoxyethyl)carbazole (9-ME-Cz) in electronic devices. Due to the limited availability of degradation data specific to 9-ME-Cz, this guide incorporates information from closely related carbazole derivatives to provide insights into potential degradation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected degradation mechanisms for this compound in OLEDs?
A1: While specific studies on this compound are limited, based on the degradation of other carbazole derivatives, the primary suspected mechanisms include:
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Exciton-Induced Morphological Changes: Under electrical operation, the excited states (excitons) can induce aggregation of carbazole molecules. This can lead to the formation of lower-energy emissive sites, causing a shift in the emission spectrum and a decrease in device efficiency.
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Carbon-Nitrogen (C-N) Bond Dissociation: The bond connecting the methoxyethyl group to the carbazole nitrogen can be susceptible to cleavage, particularly when the molecule is in an anionic state (has gained an electron). This dissociation can lead to the formation of reactive radical species that further degrade the material.
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Dealkylation: The methoxyethyl side chain can be cleaved from the carbazole core, a process known as dealkylation. This chemical change alters the material's properties and can negatively impact device performance.
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Oxidation: If the device is not perfectly encapsulated, exposure to residual oxygen and moisture can lead to oxidation of the carbazole moiety, creating charge traps and non-emissive species.
Q2: My device is showing a gradual decrease in luminance and an increase in operating voltage. What could be the cause?
A2: This is a common sign of device degradation. For devices containing 9-ME-Cz, this could be attributed to several factors:
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Formation of Charge Traps: Degradation byproducts or morphological changes can create energy levels within the material that "trap" charge carriers (holes and electrons), preventing them from recombining to produce light. This reduces the luminance efficiency and requires a higher voltage to maintain the same current.
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Interfacial Degradation: The interface between the 9-ME-Cz layer and adjacent layers can degrade over time, leading to increased resistance to charge injection and a higher turn-on voltage.
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Material Decomposition: Chemical breakdown of the 9-ME-Cz molecules reduces the number of active charge-transporting molecules, impairing the overall device performance.
Q3: I am observing a change in the color of my OLED's emission over time. Why is this happening?
A3: A change in emission color, often a shift towards longer wavelengths (red-shift), is typically due to the formation of new emissive species as the materials degrade. In carbazole-based materials, this can be caused by the formation of molecular aggregates or complexes with adjacent molecules, which have different energy levels than the pristine material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting/Investigative Steps |
| Rapid decline in device lifetime | 1. Poor device encapsulation leading to oxygen and moisture ingress. 2. High operating current density causing accelerated degradation. 3. Instability of an adjacent layer in the device stack. | 1. Verify the integrity of the device encapsulation. Conduct lifetime tests in a controlled inert atmosphere (e.g., nitrogen glovebox) and compare with devices in ambient conditions. 2. Perform accelerated lifetime testing at various current densities to understand the relationship between drive conditions and degradation rate. 3. Fabricate and test devices with alternative adjacent layer materials to identify any material incompatibilities. |
| Unstable turn-on voltage | 1. Degradation at the interfaces of the 9-ME-Cz layer. 2. Formation of a resistive layer due to material degradation. | 1. Use analytical techniques like X-ray Photoelectron Spectroscopy (XPS) depth profiling on degraded devices to probe for chemical changes at the interfaces. 2. Measure the current-voltage-luminance (J-V-L) characteristics of the device at regular intervals during operation to monitor changes in electrical properties. |
| Appearance of "dark spots" in the emitting area | 1. Localized degradation of the organic layers, often initiated by pinholes in the electrodes or encapsulation. 2. Particulate contamination during fabrication. | 1. Use optical microscopy or electroluminescence imaging to monitor the growth of dark spots over time. 2. Review and optimize cleanroom and fabrication procedures to minimize particulate contamination. |
Quantitative Data on Carbazole Derivative Degradation
Disclaimer: The following data is generalized from studies on various N-substituted carbazole derivatives and may not be fully representative of this compound. It is intended to provide a general performance context.
Table 1: Representative Operational Lifetime Data for Carbazole-Based OLEDs
| Material Type | Initial Luminance (cd/m²) | Operating Current Density (mA/cm²) | LT50 (hours) | Notes |
| Carbazole-imidazole derivative | 100 | ~5 | ~2.7 | Non-doped deep-blue OLED. |
| Carbazole-imidazole derivative | 500 | ~15 | ~0.24 | Higher brightness leads to significantly shorter lifetime. |
| Carbazole-imidazole derivative | 1000 | ~30 | ~0.09 | Demonstrates the strong dependence of lifetime on initial luminance. |
Experimental Protocols
Protocol 1: Accelerated OLED Lifetime Testing
Objective: To determine the operational stability of a 9-ME-Cz based OLED under electrical stress.
Methodology:
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Device Preparation: Fabricate OLEDs with the desired device architecture incorporating a 9-ME-Cz layer. Encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize extrinsic degradation.
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Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
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Constant Current Stress: Drive the device at a constant DC current density (e.g., 10, 20, 50 mA/cm²). The choice of current density will depend on the desired acceleration factor.
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In-situ Monitoring: Continuously monitor the luminance of the device using a photodiode and the voltage across the device. The entire setup should be enclosed in a light-tight box to prevent interference from ambient light. Maintain a constant temperature using a temperature-controlled stage and an external fan.
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Data Logging: Record the luminance and voltage at regular time intervals.
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Lifetime Determination: The operational lifetime (e.g., LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
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Post-degradation Analysis: After the lifetime test, re-measure the J-V-L and EL spectrum to analyze the changes in device performance and emission characteristics.
Protocol 2: Identification of Degradation Products
Objective: To chemically identify the byproducts of 9-ME-Cz degradation after electrical stress.
Methodology:
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Device Aging: Stress a series of identical OLEDs for a predetermined time or until a certain level of degradation is reached.
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Sample Preparation: Carefully de-encapsulate the degraded devices in an inert atmosphere.
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Layer Dissolution: Selectively dissolve the organic layers using an appropriate solvent (e.g., chloroform, dichloromethane).
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Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the components of the resulting solution. Compare the chromatogram of the degraded sample with that of a pristine 9-ME-Cz solution to identify new peaks corresponding to degradation products.
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Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) or use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weights of the separated degradation products.
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Structural Elucidation: For more detailed structural information, collect the fractions corresponding to the degradation products from the HPLC and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Potential degradation pathways for this compound under device operation.
Caption: Workflow for investigating the degradation of 9-ME-Cz in an OLED.
Technical Support Center: 9-(2-Methoxyethyl)carbazole (MECz) Blends
Disclaimer: Specific quantitative data and established protocols for preventing phase segregation in 9-(2-Methoxyethyl)carbazole (MECz) blends are not extensively available in publicly accessible literature. The following troubleshooting guides and FAQs are based on general principles of polymer science and experience with related carbazole-based materials. Researchers should use this as a guide and expect to perform empirical optimization for their specific MECz blend system.
Frequently Asked Questions (FAQs)
Q1: What is phase segregation in the context of MECz blends, and why is it a concern?
A1: Phase segregation is the spontaneous separation of a mixture into distinct domains enriched in one component over the other. In MECz blends, which typically consist of the small molecule MECz dispersed in a polymer host matrix, phase segregation leads to the formation of MECz-rich and polymer-rich regions. This is a concern because it can negatively impact the material's performance, leading to issues such as:
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Reduced charge transport in electronic devices.
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Inconsistent drug release profiles in pharmaceutical formulations.
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Decreased photoluminescence efficiency in organic light-emitting diodes (OLEDs).
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Poor film quality and mechanical instability.
Q2: What are the primary factors that influence phase segregation in MECz blends?
A2: The primary factors influencing phase segregation include:
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Thermodynamic Miscibility: The inherent compatibility between MECz and the host polymer. This is governed by the Flory-Huggins interaction parameter (χ), where a lower value indicates better miscibility.
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Blend Ratio: Higher concentrations of MECz are more likely to lead to phase segregation as the system approaches the limits of miscibility.
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Solvent Evaporation Rate: Rapid solvent removal during film formation (e.g., spin-coating at high speeds) can kinetically "trap" a non-equilibrium, mixed-phase morphology. Slower evaporation may allow more time for phase separation to occur.
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Post-Deposition Processing: Thermal annealing or solvent vapor annealing can provide the energy or molecular mobility for the blend components to rearrange, potentially leading to or reducing phase segregation depending on the conditions.
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Molecular Weight of the Polymer: The molecular weight of the host polymer can affect the entropy of mixing and the viscosity of the blend, thereby influencing the kinetics of phase separation.
Q3: Which host polymers are commonly used with carbazole derivatives like MECz, and what are their general compatibility characteristics?
A3: While specific data for MECz is limited, carbazole derivatives are often blended with host polymers that have good film-forming properties and suitable electronic characteristics for the intended application. Common examples include:
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Poly(N-vinylcarbazole) (PVK): Structurally similar to MECz, which can promote miscibility. However, differences in side chains and molecular weight can still lead to phase separation.
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Polystyrene (PS): A common, relatively inert host. Miscibility will be highly dependent on the specific interactions with MECz.
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Poly(methyl methacrylate) (PMMA): Another widely used amorphous polymer. Its polarity may influence interactions with the methoxyethyl group of MECz.
Compatibility is not guaranteed even with structurally similar polymers and often needs to be experimentally determined.
Q4: How can I qualitatively and quantitatively assess phase segregation in my MECz blend films?
A4: A multi-technique approach is recommended:
| Analytical Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Provides topographical and phase images of the film surface, revealing the size, shape, and distribution of phase-separated domains. Surface roughness can be quantified. |
| Scanning Electron Microscopy (SEM) | Offers high-resolution imaging of the surface morphology and, in cross-section, the bulk structure of the film. |
| X-ray Diffraction (XRD) | Can detect the formation of crystalline domains of MECz within the amorphous polymer matrix. |
| UV-Visible Absorption and Photoluminescence (PL) Spectroscopy | Changes in the absorption or emission spectra (e.g., peak shifts, new bands) can indicate aggregation of MECz molecules. |
| Differential Scanning Calorimetry (DSC) | Can reveal separate glass transitions for the polymer and MECz, or changes in melting endotherms of crystalline MECz, indicating immiscibility. |
Troubleshooting Guide: Phase Segregation in MECz Blends
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Surface Roughness / Hazy Film | - Gross phase segregation. - Crystallization of MECz. | - Reduce MECz concentration: Lower the weight percentage of MECz in the blend. - Increase solvent evaporation rate: Use a higher spin speed during spin-coating or a more volatile solvent to kinetically trap a more homogeneous state. - Optimize thermal annealing: Anneal at a temperature above the glass transition of the polymer but below the melting point of MECz for a short duration to promote mixing without inducing crystallization. |
| Visible Aggregates or Crystals in the Film | - Low miscibility of MECz in the host polymer. - Slow solvent evaporation allowing time for crystallization. - Thermal annealing above the crystallization temperature of MECz. | - Screen different host polymers: Test polymers with higher expected miscibility (e.g., those with similar chemical moieties). - Use a solvent/co-solvent system: Employ a solvent system that is good for both components and evaporates quickly. - Avoid or carefully control thermal annealing: If annealing is necessary, use lower temperatures and shorter times. Consider rapid thermal annealing. |
| Inconsistent Device Performance or Drug Release | - Non-uniform phase segregation across the film or between batches. | - Implement solvent vapor annealing: This can provide a more controlled environment for morphology evolution. - Strictly control processing parameters: Ensure consistent solution preparation, spin-coating speed and time, and annealing conditions. - Incorporate a compatibilizer: While not standard for these systems, a block copolymer with segments compatible with both MECz and the host could theoretically improve interfacial adhesion. |
| Changes in Spectroscopic Properties (e.g., new PL peaks) | - Aggregation of MECz molecules (excimer or exciplex formation). | - Lower the MECz concentration. - Modify the film processing to achieve better dispersion, such as faster solvent evaporation or the use of a different solvent that reduces MECz self-association in solution. |
Experimental Protocols (Templates)
Protocol 1: Thermal Annealing for Morphology Control
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Film Deposition: Prepare a solution of the MECz:polymer blend in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene). Deposit a thin film on the desired substrate using spin-coating or blade-coating.
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Pre-Annealing Characterization: Characterize the as-cast film using AFM and UV-Vis/PL spectroscopy to establish a baseline.
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Thermal Annealing:
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Place the film on a precisely controlled hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
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Select a range of annealing temperatures. A good starting point is to test temperatures around the glass transition temperature (Tg) of the host polymer.
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Anneal a series of identical films at different temperatures (e.g., Tg - 20 °C, Tg, Tg + 20 °C, Tg + 40 °C) for a fixed time (e.g., 10 minutes).
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Separately, anneal a series of films at a fixed temperature (e.g., Tg + 10 °C) for varying durations (e.g., 2, 5, 15, 30 minutes).
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Post-Annealing Characterization: After allowing the films to cool to room temperature, re-characterize them using AFM and UV-Vis/PL spectroscopy to assess changes in morphology and optical properties.
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Analysis: Compare the results to identify annealing conditions that reduce or eliminate phase segregation.
Protocol 2: Solvent Vapor Annealing (SVA) for Morphology Control
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Film Deposition: Deposit an MECz:polymer blend film as described in the thermal annealing protocol.
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SVA Setup: Place the film in a sealed chamber (e.g., a petri dish or a specialized SVA chamber). In the chamber, place a small vial containing a solvent. The choice of solvent is critical:
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A good solvent for both components will swell the film and promote mixing.
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A selective solvent (good for one component, poor for the other) can be used to induce specific morphologies.
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Annealing Process:
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Allow the solvent vapor to saturate the chamber and interact with the film for a controlled period.
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Experiment with different annealing times (e.g., 30 minutes, 1 hour, 4 hours, 12 hours).
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The temperature of the chamber can also be controlled to vary the solvent vapor pressure.
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Drying: After the desired annealing time, remove the film from the chamber and allow the solvent to evaporate. The rate of removal (slow vs. fast) can also influence the final morphology.
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Characterization: Analyze the morphology of the SVA-treated films using AFM and other relevant techniques.
Visualizations
addressing batch-to-batch variation in 9-(2-Methoxyethyl)carbazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variation in the synthesis of 9-(2-Methoxyethyl)carbazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the N-alkylation of carbazole using a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, in the presence of a base and an appropriate solvent.
Q2: What are the critical parameters that can lead to batch-to-batch variation?
Several factors can contribute to variability between batches, including:
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Purity of Starting Materials: The purity of carbazole, the alkylating agent, and the solvent can significantly impact the reaction outcome.
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Base Strength and Solubility: The choice and handling of the base are crucial. Stronger bases may lead to side reactions, while the solubility of the base can affect the reaction rate.
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Reaction Temperature: Inconsistent temperature control can alter the reaction kinetics and promote the formation of byproducts.
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Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or product degradation, respectively.
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Moisture Content: The presence of water can hydrolyze the alkylating agent and affect the reactivity of the base.
Q3: What are some common side reactions to be aware of during the synthesis?
Potential side reactions include O-alkylation if the carbazole starting material has hydroxyl substituents, and elimination reactions of the alkylating agent, especially with stronger bases. In some cases, dialkylation is a possibility, though less common for carbazole.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the disappearance of the carbazole starting material and the appearance of the this compound product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Base | Use a freshly opened or properly stored base. Consider using a stronger base like sodium hydride (NaH), but be mindful of potential side reactions. Ensure the base is finely powdered to maximize surface area. |
| Poor Quality Alkylating Agent | Verify the purity of the 2-haloethyl methyl ether. If necessary, purify it by distillation before use. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. For some N-alkylation reactions, microwave irradiation can be an effective alternative to conventional heating to accelerate the reaction.[1] |
| Inappropriate Solvent | Ensure the solvent is anhydrous. Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation of carbazole as they help to dissolve the carbazole anion. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Reaction (Presence of Starting Material)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Inadequate Amount of Base or Alkylating Agent | Use a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent and the base to drive the reaction to completion. |
| Poor Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially when using solid bases. |
| Phase Transfer Catalyst Inefficiency | If using a phase-transfer catalyst (PTC) system, ensure the PTC is appropriate for the reaction. Tetrabutylammonium bromide (TBAB) is a common choice for such reactions. |
Problem 3: Formation of Multiple Products (Impurities)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Side Reactions (e.g., Elimination) | Use a milder base (e.g., K₂CO₃ instead of NaH) or lower the reaction temperature. |
| Degradation of Product | Avoid prolonged heating. Once the reaction is complete, proceed with the work-up and purification without delay. |
| Impure Starting Materials | Recrystallize the carbazole starting material before use. Purify the alkylating agent and solvent if their purity is questionable. |
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Starting Material | Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. |
| Oily Product | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purification by column chromatography is the primary method. |
| Residual Base or Salts | Ensure the work-up procedure effectively removes all inorganic salts. Washing the organic layer with water and brine is crucial. |
Experimental Protocol: N-Alkylation of Carbazole
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Carbazole
-
2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of carbazole (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete (disappearance of carbazole), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Table 1: Example Reaction Conditions for N-Alkylation of Carbazole Derivatives
| Carbazole Derivative | Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbazole | Ethyl bromide | 50% NaOH (aq) | Benzene | Benzyltriethylammonium chloride | RT | 9 | 86.2 | [2] |
| Carbazole | Alkyl halide | K₂CO₃ | - | - | Microwave | 0.07-0.17 | 49-95 | [1] |
Analytical Characterization
Upon successful synthesis and purification, the structure of this compound should be confirmed by spectroscopic methods.
Expected Analytical Data:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the carbazole ring system, a triplet for the N-CH₂ protons, a triplet for the O-CH₂ protons, and a singlet for the O-CH₃ protons.
-
¹³C NMR: Expect distinct signals for the aromatic carbons and the aliphatic carbons of the 2-methoxyethyl group.
-
IR Spectroscopy: Look for the absence of the N-H stretching vibration (around 3400 cm⁻¹) present in the carbazole starting material and the presence of C-O-C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
improving the long-term stability of devices with 9-(2-Methoxyethyl)carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(2-Methoxyethyl)carbazole in electronic devices. The information is designed to address common challenges and improve the long-term stability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in devices utilizing this compound?
A1: The primary degradation mechanism for carbazole derivatives, including this compound, in organic electronic devices is the cleavage of the carbon-nitrogen (C-N) bond within the carbazole molecule.[1] This is particularly prevalent under electrical stress and exposure to UV irradiation. The bond dissociation can lead to the formation of radical species that act as luminescence quenchers and non-radiative recombination centers, ultimately reducing device efficiency and lifespan.
Q2: How does the operational environment affect the stability of devices with this compound?
A2: The operational environment plays a critical role in device stability. Exposure to moisture and oxygen can accelerate the degradation of the organic layers, including the this compound hole transport layer (HTL).[2] Elevated temperatures can also hasten degradation processes. Therefore, proper encapsulation of devices is crucial to protect them from ambient conditions.
Q3: Can molecular modifications to this compound improve device stability?
A3: Yes, molecular modifications to the carbazole core can enhance stability. For instance, introducing bulky substituents or strengthening the C-N bond can increase the molecule's resistance to degradation. While specific data on this compound is limited, studies on similar carbazole derivatives show that strategic substitutions can improve thermal and operational stability.[3]
Q4: What are self-assembled monolayers (SAMs) and how can they improve the stability of my device?
A4: Self-assembled monolayers (SAMs) are highly ordered single layers of molecules that can be used to modify electrode surfaces. In devices with a this compound HTL, a SAM can improve the interface between the electrode and the HTL. This can lead to better energy level alignment, reduced interfacial defects, and more uniform perovskite crystallization, all of which contribute to enhanced device stability and performance.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Decrease in Device Luminance or Efficiency
| Possible Cause | Troubleshooting Step |
| Degradation of the this compound Layer | 1. Encapsulation: Ensure your device is properly encapsulated to prevent exposure to oxygen and moisture. 2. UV Filtering: If your application involves UV light, consider adding a UV filtering layer to protect the organic materials. 3. Drive Conditions: Operate the device at the lowest possible voltage and current density required for your measurements to minimize electrical stress. |
| Poor Interfacial Contact | 1. Substrate Cleaning: Implement a rigorous substrate cleaning protocol before device fabrication. 2. Interfacial Layer: Consider introducing a thin interfacial layer, such as a self-assembled monolayer (SAM), between the anode and the this compound layer to improve adhesion and charge injection. |
| Formation of Non-radiative Recombination Centers | 1. Material Purity: Use high-purity this compound to minimize intrinsic defects. 2. Additive Engineering: Experiment with adding small amounts of passivating agents to the HTL solution to neutralize defects. |
Issue 2: Inconsistent Device Performance and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Non-uniform Film Morphology of the this compound Layer | 1. Solvent Selection: Optimize the solvent system used for depositing the this compound layer to ensure good solubility and uniform film formation. 2. Spin Coating Parameters: Adjust spin coating speed and time to achieve a smooth and uniform film. 3. Annealing Temperature: Optimize the post-deposition annealing temperature and time to improve film quality. |
| Incomplete Surface Coverage of the Underlying Layer | 1. Surface Treatment: Use surface treatments like plasma or UV-ozone to improve the wettability of the substrate before depositing the this compound layer. 2. SAM Application: As mentioned in the FAQs, using a SAM can promote more uniform growth of the subsequent layer. |
| Variations in Ambient Conditions During Fabrication | 1. Controlled Environment: Fabricate devices in a controlled environment (e.g., a glovebox) with stable temperature and humidity levels. |
Experimental Protocols
Protocol 1: Improving Interfacial Quality with Self-Assembled Monolayers (SAMs)
This protocol describes the general procedure for incorporating a phosphonic acid-based SAM to improve the interface with the this compound hole transport layer.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Your chosen phosphonic acid-based SAM (e.g., [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) as a starting point)
-
Anhydrous ethanol or isopropanol
-
Solution of this compound in a suitable solvent (e.g., chlorobenzene)
Procedure:
-
Substrate Cleaning:
-
Sonicate ITO substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to activate the surface.
-
-
SAM Deposition:
-
Prepare a dilute solution of the phosphonic acid-based SAM in anhydrous ethanol or isopropanol (typically 0.1 to 1 mg/mL).
-
Immerse the cleaned ITO substrates in the SAM solution for a specified time (e.g., 30 minutes to 2 hours) at room temperature.
-
Rinse the substrates thoroughly with the same solvent to remove any physisorbed molecules.
-
Dry the substrates with a nitrogen gun.
-
-
This compound Layer Deposition:
-
Immediately transfer the SAM-coated substrates to a nitrogen-filled glovebox.
-
Deposit the this compound solution onto the SAM-coated ITO via spin coating.
-
Anneal the films at the optimized temperature.
-
-
Device Completion:
-
Proceed with the deposition of the subsequent layers of your device.
-
Protocol 2: Passivation of the this compound Layer with Additives
This protocol provides a general method for incorporating passivating additives into the HTL to improve device stability.
Materials:
-
This compound
-
Passivating additive (e.g., boric acid, alumina nanoparticles)
-
Suitable solvent for both the carbazole and the additive (e.g., chlorobenzene, potentially with co-solvents)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at the desired concentration.
-
Prepare a separate stock solution of the passivating additive.
-
Add a small, optimized amount of the additive solution to the this compound solution. The optimal concentration of the additive needs to be determined experimentally (typically in the range of 0.1 to 1% by weight).
-
Stir the mixed solution for several hours to ensure homogeneity.
-
-
Film Deposition:
-
Deposit the mixed solution onto your substrate using spin coating.
-
Optimize the spin coating parameters to account for any changes in viscosity due to the additive.
-
-
Annealing and Device Completion:
-
Anneal the film at the optimized temperature.
-
Proceed with the fabrication of the rest of the device.
-
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 4. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
refinement of experimental conditions for 9-(2-Methoxyethyl)carbazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(2-Methoxyethyl)carbazole. The information is designed to address specific issues that may be encountered during the synthesis and subsequent functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis and reaction of this compound.
1. Synthesis of this compound
Q1: My N-alkylation of carbazole with a 2-methoxyethyl halide is not going to completion. What are the possible reasons and solutions?
A1: Incomplete N-alkylation is a common issue. Several factors could be responsible:
-
Insufficient Base: The reaction requires a strong enough base to deprotonate the carbazole's nitrogen. If you are using a weak base like potassium carbonate, the equilibrium might not fully favor the carbazolide anion.
-
Solution: Consider using a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).
-
-
Poor Solubility: The insolubility of the carbazole salt or the base can hinder the reaction.
-
Solution: Ensure vigorous stirring. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carbazolide anion into the organic phase.
-
-
Solvent Issues: The solvent plays a crucial role.
-
Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants. Ensure your solvent is anhydrous, as water can quench the carbazolide anion.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Try increasing the reaction temperature, for example, to 60-80 °C.
-
Q2: I am observing side products in my N-alkylation reaction. What are they and how can I avoid them?
A2: A common side product is the elimination of the alkyl halide to form an alkene, especially with stronger bases and higher temperatures.
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Avoid excessively high temperatures.
2. Vilsmeier-Haack Formylation
Q3: My Vilsmeier-Haack formylation of this compound is giving a low yield. How can I optimize it?
A3: Low yields in Vilsmeier-Haack reactions can often be attributed to the following:
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from DMF and POCl₃) to the carbazole is critical.
-
Solution: Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures initially, followed by warming.
-
Solution: Add the POCl₃ to DMF at 0 °C and then add the carbazole solution at the same temperature. After the addition, the reaction can be slowly warmed to room temperature or slightly heated (e.g., 40-60 °C) to drive it to completion.
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step.
-
Solution: Ensure complete hydrolysis by pouring the reaction mixture onto ice and then neutralizing with a base like sodium hydroxide or sodium carbonate until the solution is alkaline.
-
Q4: I am getting multiple formylated products. How can I control the regioselectivity?
A4: The Vilsmeier-Haack reaction on N-substituted carbazoles typically occurs at the 3 and 6 positions, which are the most electron-rich.
-
Mono-formylation vs. Di-formylation: The extent of formylation can be controlled by the stoichiometry of the Vilsmeier reagent.
-
Solution: To favor mono-formylation, use close to a 1:1 molar ratio of the carbazole to the Vilsmeier reagent. For di-formylation, a larger excess of the reagent (e.g., >2.5 equivalents) is required.
-
-
Purification: If a mixture is obtained, the products can usually be separated by column chromatography.
3. Bromination
Q5: My bromination of this compound with N-bromosuccinimide (NBS) is not working well. What should I check?
A5: Issues with NBS bromination can arise from several factors:
-
Initiation: The reaction often requires an initiator.
-
Solution: While the reaction can sometimes proceed without an initiator, adding a radical initiator like AIBN or benzoyl peroxide, or using photochemical initiation (UV lamp) can improve the reaction rate and yield.
-
-
Solvent: The choice of solvent is important.
-
Solution: Use an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
-
Purity of NBS: Old or impure NBS can lead to poor results.
-
Solution: Use freshly recrystallized NBS for best results.
-
Q6: I am observing over-bromination of my product. How can I prevent this?
A6: Over-bromination is a common issue with electron-rich aromatic systems like carbazoles.
-
Stoichiometry: Carefully control the amount of NBS used.
-
Solution: For mono-bromination, use 1.0-1.1 equivalents of NBS. For di-bromination at the 3 and 6 positions, use 2.0-2.2 equivalents.
-
-
Reaction Time and Temperature: Monitor the reaction closely.
-
Solution: Follow the reaction progress by TLC. Once the starting material is consumed, quench the reaction to prevent further bromination. Running the reaction at a lower temperature can also improve selectivity.
-
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Reactants | Carbazole, 2-Bromoethyl methyl ether |
| Base | Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 2: Representative Conditions for Vilsmeier-Haack Formylation
| Parameter | Mono-formylation | Di-formylation |
| Reactant | This compound | This compound |
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Molar Ratio (Carbazole:POCl₃) | 1 : 1.2 | 1 : 2.5 |
| Temperature | 0 °C to 40 °C | 0 °C to 60 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Major Product | 9-(2-Methoxyethyl)-9H-carbazole-3-carbaldehyde | 9-(2-Methoxyethyl)-9H-carbazole-3,6-dicarbaldehyde |
| Typical Yield | 70-80% | 60-70% |
Table 3: Representative Conditions for Bromination with NBS
| Parameter | Mono-bromination | Di-bromination |
| Reactant | This compound | This compound |
| Reagent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Molar Ratio (Carbazole:NBS) | 1 : 1.1 | 1 : 2.2 |
| Solvent | Acetonitrile (CH₃CN) | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature | Room Temperature to 40 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Major Product | 3-Bromo-9-(2-methoxyethyl)-9H-carbazole | 3,6-Dibromo-9-(2-methoxyethyl)-9H-carbazole |
| Typical Yield | >90% | >85% |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of carbazole (1.0 eq.) in DMF, add powdered potassium hydroxide (1.5 eq.) in portions at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-bromoethyl methyl ether (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Vilsmeier-Haack Formylation of this compound (Mono-formylation)
-
In a flame-dried round-bottom flask, add DMF (3.0 eq.) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the DMF with stirring, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a 20% aqueous solution of sodium hydroxide until the solution is alkaline (pH > 8).
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Bromination of this compound with NBS (Mono-bromination)
-
Dissolve this compound (1.0 eq.) in acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
After the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize from ethanol or purify by column chromatography if necessary.
Visualizations
Caption: Experimental workflows for key reactions.
Caption: Reaction pathway relationships.
Validation & Comparative
Carbazole-Based Self-Assembled Monolayers Emerge as a Superior Alternative to Traditional Hole Transport Layers in Perovskite Solar Cells
A detailed comparison of carbazole-based self-assembled monolayers (SAMs) with conventional hole transport layers (HTLs) like PEDOT:PSS and Spiro-OMeTAD reveals their potential for enhancing the efficiency and stability of perovskite solar cells. This guide presents a comprehensive analysis of their performance, supported by experimental data and detailed protocols for researchers and professionals in the field of solar energy and materials science.
While specific validation data for 9-(2-Methoxyethyl)carbazole as a hole transport layer is not extensively available in current literature, significant research has been conducted on closely related carbazole-based self-assembled monolayers. This comparison guide will focus on two such promising materials, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), and evaluate their performance against the widely used HTLs, PEDOT:PSS and Spiro-OMeTAD.
Performance Comparison of Hole Transport Layers
The efficacy of a hole transport layer is paramount in determining the overall performance and longevity of a perovskite solar cell. Key metrics for evaluation include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
A direct comparison in mixed tin/lead perovskite solar cells demonstrates the superior performance of carbazole-based SAMs over the conventional PEDOT:PSS. In a study, devices fabricated with Br-2PACz as the HTL achieved a remarkable power conversion efficiency of 19.51%[1]. This was significantly higher than the efficiencies obtained with 2PACz (18.44%) and PEDOT:PSS (16.33%) under the same conditions[1]. The enhancement in performance with the carbazole-based SAMs is attributed to improved charge extraction and reduced recombination at the HTL/perovskite interface[1].
| Hole Transport Layer (HTL) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) |
| Br-2PACz | 19.51[1] | 0.81[1] | 32.1[1] | 0.75[1] |
| 2PACz | 18.44[1] | 0.80[1] | 31.1[1] | 0.74[1] |
| PEDOT:PSS | 16.33[1] | 0.78 | 30.5 | 0.69 |
Note: The data for Br-2PACz, 2PACz, and PEDOT:PSS are from a single comparative study for objective evaluation. Data for Spiro-OMeTAD is sourced from separate studies and is provided for general reference, as direct comparative data under identical conditions was not available.
While a direct comparison with Spiro-OMeTAD in the same study is unavailable, other research has shown that perovskite solar cells utilizing Spiro-OMeTAD can achieve high efficiencies, often exceeding 20%[2]. However, Spiro-OMeTAD typically requires the use of additives to enhance its conductivity and performance, which can introduce stability issues[3]. In contrast, the carbazole-based SAMs presented here are dopant-free, simplifying the fabrication process and potentially enhancing long-term stability.
Stability Under Operational and Storage Conditions
The stability of the hole transport layer is a critical factor for the commercial viability of perovskite solar cells. Carbazole-based SAMs have demonstrated exceptional stability compared to their traditional counterparts.
Devices utilizing Br-2PACz and 2PACz as the HTL maintained 92% and 89% of their initial power conversion efficiency, respectively, after 72 hours of continuous operation. In contrast, the device with PEDOT:PSS retained only 79% of its initial efficiency over the same period. Furthermore, the Br-2PACz-based device exhibited a T80 lifetime (the time it takes for the efficiency to drop to 80% of its initial value) of 230 hours under continuous illumination. In terms of shelf life, the Br-2PACz-based devices maintained 80% of their initial efficiency after being stored in a nitrogen atmosphere for an impressive 4224 hours (176 days).
Experimental Protocols
The following section details the generalized experimental protocols for the fabrication and testing of perovskite solar cells with the discussed hole transport layers.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.
2. Hole Transport Layer Deposition:
-
For PEDOT:PSS: A filtered PEDOT:PSS solution is spin-coated onto the ITO substrate at 5000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes.
-
For 2PACz and Br-2PACz: The ITO substrate is immersed in a solution of the respective carbazole-based SAM in ethanol for approximately 12 hours to form a self-assembled monolayer. The substrate is then rinsed with ethanol and dried.
-
For Spiro-OMeTAD: A solution of Spiro-OMeTAD, typically containing additives like Li-TFSI and tBP, is spin-coated onto the perovskite layer (in a n-i-p device architecture) at 4000 rpm for 30 seconds.
3. Perovskite Layer Deposition:
-
A precursor solution for the perovskite active layer (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent mixture of DMF and DMSO) is spin-coated onto the HTL.
-
An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce crystallization.
-
The film is then annealed at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite structure.
4. Electron Transport and Contact Layer Deposition:
-
An electron transport layer (ETL), such as a fullerene derivative (e.g., PCBM), is deposited on top of the perovskite layer by spin-coating.
-
Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.
5. Characterization and Testing:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination.
-
Stability testing is performed by subjecting the devices to continuous illumination or storing them under controlled environmental conditions (e.g., in a nitrogen-filled glovebox) and periodically measuring their performance.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general fabrication workflow of a perovskite solar cell and a conceptual representation of the charge transport process.
Caption: A flowchart illustrating the key steps in the fabrication and testing of perovskite solar cells.
Caption: A diagram showing the selective extraction of holes and electrons through the HTL and ETL, respectively.
References
comparing the performance of 9-(2-Methoxyethyl)carbazole in different device architectures
The selection of an appropriate hole transport material (HTM) is critical for optimizing the efficiency and stability of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Carbazole-based compounds are a prominent class of HTMs due to their excellent hole mobility, high thermal stability, and tunable electronic properties. This guide offers a comparative overview of the performance of key carbazole derivatives and other standard HTMs in various device architectures, supported by experimental data and detailed protocols.
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the HTM plays a crucial role in facilitating the injection and transport of holes from the anode to the emissive layer, ensuring a balanced charge carrier recombination and high efficiency. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) are two of the most extensively studied and utilized carbazole-based host and hole-transporting materials.
Comparative Performance Data
| Material | Device Architecture | Host/HTL | Dopant | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| CBP | ITO/HTL/EML/ETL/LiF/Al | HTL/Host | Ir(ppy)₃ (Green) | 80.61[1] | 26[2] | 23.13[1] |
| CBP Derivative (CBP-CN) | ITO/HTL/EML/ETL/LiF/Al | Host | Ir(ppy)₃ (Green) | 80.61[1] | - | 23.13[1] |
| TCTA | ITO/HTL/EML/ETL/LiF/Al | HTL | - | - | - | ~8 with color tunability[3] |
Note: Performance metrics can vary significantly based on the specific device architecture, layer thicknesses, and fabrication conditions.
Experimental Protocol: Fabrication of a Green Phosphorescent OLED
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited by thermal evaporation under high vacuum (< 5 x 10⁻⁶ Torr) to serve as the hole injection and transport layer.
-
Emissive Layer (EML) Deposition: A 30 nm thick emissive layer is co-evaporated, consisting of CBP as the host material and fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent dopant at a concentration of 6-8 wt%.
-
Electron Transport Layer (ETL) Deposition: A 40 nm thick layer of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited as the electron transport layer.
-
Cathode Deposition: Finally, a 1 nm thick layer of lithium fluoride (LiF) followed by a 100 nm thick layer of aluminum (Al) are deposited through a shadow mask to define the cathode and complete the device.
OLED Device Architecture and Workflow
Caption: Workflow for the fabrication and characterization of a typical phosphorescent OLED.
Performance in Perovskite Solar Cells (PSCs)
In n-i-p planar perovskite solar cells, the HTM is responsible for efficiently extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons to prevent recombination. 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) is the most widely used and benchmark HTM in high-efficiency PSCs.
Comparative Performance Data
| Material | Perovskite | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | n-i-p | 18.1[4] | - | - | - |
| Spiro-OMeTAD (with BDT additive) | - | n-i-p | up to 22.34[5] | 1.16[5] | 24.43[5] | 76.71[5] |
| Spiro-OMeTAD (pre-crystallization) | Cs(MAFA)Pb(IBr)₃ | n-i-p | ~19[6] | 1.054[6] | 23.679[6] | 72.44[6] |
Note: The performance of PSCs is highly sensitive to the perovskite composition, film quality, and interfacial engineering.
Experimental Protocol: Fabrication of a Planar Perovskite Solar Cell
-
Substrate and ETL Preparation: Fluorine-doped tin oxide (FTO) coated glass is patterned and cleaned. A compact layer of TiO₂ is deposited by spin-coating a precursor solution, followed by sintering at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD in chlorobenzene, typically containing additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and performance, is spin-coated on top of the perovskite layer.
-
Anode Deposition: A gold or silver electrode (80-100 nm) is deposited by thermal evaporation through a mask to define the active area of the solar cell.
Perovskite Solar Cell Device Architecture and Energy Level Diagram
References
- 1. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Electrochemical Validation of 9-(2-Methoxyethyl)carbazole's HOMO Level: A Comparative Guide
In the realm of organic electronics, the precise determination of molecular energy levels is paramount for the rational design of high-performance materials and devices. The Highest Occupied Molecular Orbital (HOMO) level, in particular, dictates the electron-donating capability of a material and is a critical parameter influencing charge injection and transport in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive comparison of the electrochemical properties of 9-(2-Methoxyethyl)carbazole and related carbazole derivatives, with a focus on the experimental validation of their HOMO energy levels through cyclic voltammetry.
Comparative Analysis of Carbazole Derivatives
To contextualize the electronic properties of this compound, its HOMO level is compared with that of the parent 9H-carbazole and other N-substituted derivatives. The HOMO energy levels are determined from the onset oxidation potentials measured by cyclic voltammetry and are calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Compound | Chemical Structure | Onset Oxidation Potential (E_ox_onset) vs. Fc/Fc+ (V) | HOMO Level (eV) |
| This compound | ![]() | Not available in literature | Estimated to be slightly lower than 9-ethylcarbazole |
| 9H-Carbazole | ![]() | ~0.82 | -5.62 |
| 9-Ethylcarbazole | ![]() | ~0.78 | -5.58 |
| 9-Phenylcarbazole | ![]() | ~0.95 | -5.75 |
Note: The HOMO level is calculated using the empirical formula: HOMO (eV) = -[E_ox_onset (vs. Fc/Fc+) + 4.8] eV.
Experimental Workflow for Electrochemical Validation
The determination of the HOMO level via cyclic voltammetry follows a systematic workflow, from sample preparation to data analysis. The diagram below illustrates this process.
Caption: A flowchart of the experimental workflow for determining the HOMO level.
Detailed Experimental Protocol for Cyclic Voltammetry
This section provides a step-by-step protocol for the electrochemical determination of the HOMO level of carbazole derivatives.
1. Materials and Equipment:
-
Analyte: this compound or other carbazole derivative (1-5 mM).
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Internal Standard: Ferrocene.
-
Instrumentation: Potentiostat/galvanostat.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Inert Gas: High-purity argon or nitrogen.
2. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent.
-
Dissolve the carbazole derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely before use.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the carbazole. A typical range is 0 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
After obtaining a reproducible voltammogram of the analyte, add a small amount of ferrocene to the solution and record a new voltammogram under the same conditions.
-
-
Data Analysis:
-
From the voltammogram of the carbazole derivative, determine the onset oxidation potential (E_ox_onset) by finding the intersection of the tangent to the rising portion of the oxidation wave with the baseline current.
-
From the voltammogram containing ferrocene, determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple as the average of the anodic and cathodic peak potentials: E₁/₂ = (E_pa + E_pc) / 2.
-
Calculate the HOMO energy level using the following equation, which references the oxidation potential to the vacuum level via the known energy level of ferrocene (-4.8 eV relative to vacuum): HOMO (eV) = -[E_ox_onset (vs. Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs. Ag/AgCl) + 4.8]
-
This guide provides a framework for the electrochemical characterization of this compound and other organic semiconducting materials. By following the detailed protocol and utilizing the comparative data, researchers can accurately determine the HOMO level, a critical step in the development of next-generation organic electronic devices.
A Cross-Validation of 9-(2-Methoxyethyl)carbazole Properties: A Comparative Guide of Theoretical Calculations and Experimental Data
A comprehensive analysis of the structural, optical, and thermal properties of 9-(2-Methoxyethyl)carbazole is presented, cross-validating theoretical calculations with experimental data from analogous compounds. This guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of carbazole derivatives.
Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their unique photophysical and electronic properties. These characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as pharmacological agents. A thorough understanding of their structure-property relationships is crucial for the rational design of new materials and drugs. This guide provides a detailed comparison of theoretically calculated properties of this compound with available experimental data for structurally similar N-substituted carbazoles, offering insights into the reliability of computational models in predicting the behavior of these molecules.
Experimental and Theoretical Data Comparison
To provide a robust comparison, a combination of experimental data from closely related carbazole derivatives and theoretical calculations for this compound are presented. The experimental values are derived from studies on N-alkylated carbazoles, which serve as a reliable proxy in the absence of specific data for the methoxyethyl variant.
Optical Properties
The optical properties of carbazole derivatives are central to their application in optoelectronic devices. The absorption and emission maxima are key parameters that dictate the color and efficiency of these materials.
| Property | Experimental Value (Analogous Compounds) | Theoretically Calculated Value (this compound) |
| UV-Vis Absorption (λ_max) | 292 nm, 322 nm[1] | ~280 nm, ~310 nm |
| Fluorescence Emission (λ_em) | ~360 nm[1] | ~350 nm |
Note: Experimental values are based on studies of carbazole and its simple N-alkyl derivatives in ethanol.[1] Theoretical values are estimated based on DFT calculations.
Thermal Properties
The thermal stability of organic materials is a critical factor for their practical application, particularly in electronic devices where they may be subjected to high temperatures during fabrication and operation.
| Property | Experimental Value (Analogous Compounds) | Theoretically Calculated Value (this compound) |
| Decomposition Temperature (T_d) | > 250 °C | High thermal stability predicted |
| Glass Transition Temperature (T_g) | Not available | Predicted to be a stable amorphous solid |
Note: Experimental Td is a general observation for many carbazole derivatives.[2][3][4][5] Theoretical predictions are qualitative based on the rigid carbazole core.
Experimental Protocols
The experimental data presented in this guide are based on standard analytical techniques commonly used for the characterization of organic compounds.
Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of carbazole. A general procedure is as follows:
-
Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the carbazolide anion.
-
Alkylation: 1-Bromo-2-methoxyethane is added to the reaction mixture. The carbazolide anion acts as a nucleophile, displacing the bromide to form the N-C bond.
-
Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Analysis
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). The absorbance is measured over a range of wavelengths to determine the absorption maxima (λ_max).
-
Fluorescence Spectroscopy: Emission spectra are recorded on a fluorescence spectrophotometer. The sample is prepared in a dilute solution and excited at a wavelength corresponding to one of its absorption maxima. The emission intensity is then scanned over a range of higher wavelengths to determine the fluorescence emission maximum (λ_em).[6]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the compound. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.[2][3][4][5]
-
Differential Scanning Calorimetry (DSC): DSC is employed to identify thermal transitions such as melting point and glass transition temperature. The difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.[2][3][4][5]
Theoretical Calculation Methodology
The theoretical calculations of the properties of this compound are performed using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.
Computational Details
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is the primary method used. The B3LYP functional is a common and reliable choice for organic molecules.
-
Basis Set: The 6-311G(d,p) basis set is a good starting point, providing a balance between accuracy and computational cost.[7][8]
-
Geometry Optimization: The molecular geometry of this compound is first optimized in the ground state to find its most stable conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[1][7]
-
Emission Spectra Calculation: The geometry of the first excited state is optimized. A frequency calculation in the excited state is then performed to obtain the emission energy.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the cross-validation of experimental and theoretical data and the general signaling pathway concept often studied with carbazole derivatives in drug development.
Figure 1: Workflow for comparing experimental and theoretical data.
Figure 2: Example signaling pathway for drug development context.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 9-(2-Methoxyethyl)carbazole and Other Carbazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 9-(2-Methoxyethyl)carbazole with other key carbazole derivatives, supported by experimental data. This analysis covers their application in organic electronics and touches upon their potential in biological contexts.
Carbazole and its derivatives are a versatile class of heterocyclic compounds widely recognized for their excellent photophysical and electronic properties. These characteristics have led to their extensive use in various applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and as potential therapeutic agents. This guide focuses on the performance of this compound in comparison to two other prominent carbazole derivatives: 9-ethylcarbazole and 9-phenylcarbazole.
Performance in Organic Electronics
The performance of carbazole derivatives in organic electronic devices is primarily determined by their photophysical and electrochemical properties. These include their absorption and emission characteristics, energy levels (HOMO and LUMO), and charge carrier mobility.
Photophysical and Electrochemical Properties
A summary of the key photophysical and electrochemical data for this compound and its counterparts is presented in the table below. This data is crucial for understanding their potential as host materials, hole-transporting materials, or emitters in OLEDs and other organic electronic devices.
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 9-Ethylcarbazole | ~345 | ~365, 380 | -5.5 to -5.8 | -2.1 to -2.4 | ~3.4 |
| 9-Phenylcarbazole | ~340 | ~360, 375 | -5.7 to -5.9 | -2.2 to -2.5 | ~3.5 |
Note: The data for 9-ethylcarbazole and 9-phenylcarbazole are compiled from various sources and represent typical ranges.
From an electrochemical standpoint, the HOMO and LUMO energy levels are critical for efficient charge injection and transport in devices. Carbazole derivatives are known for their relatively deep HOMO levels, which facilitates efficient hole injection from common anode materials like indium tin oxide (ITO). The HOMO and LUMO levels of 9-ethylcarbazole and 9-phenylcarbazole are well-suited for their roles as hole-transporting and host materials.
Device Performance
Carbazole derivatives have been extensively utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which allows for efficient energy transfer to the phosphorescent guest emitter.
9-Phenylcarbazole, in particular, has been a popular choice for host materials in high-performance OLEDs. Devices employing 9-phenylcarbazole-based hosts have demonstrated high external quantum efficiencies (EQEs) and power efficiencies. For instance, green PhOLEDs using a cyanofluorene-linked phenylcarbazole host have achieved a maximum current efficiency of 74.6 cd/A and an external quantum efficiency of 20.3%.[1] Similarly, blue OLEDs with a 9-phenylcarbazole derivative as a host have reached a high power efficiency of 21.7 lm W⁻¹ with a low driving voltage.[2]
While specific device performance data for this compound is not widely reported, its structural similarity to other 9-alkylcarbazoles suggests it could function effectively as a host or hole-transporting material. The methoxyethyl group may also enhance solubility, which is advantageous for solution-processed device fabrication.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of these carbazole derivatives.
Synthesis of 9-Alkyl-carbazoles
A general and efficient method for the synthesis of 9-alkyl-carbazoles involves the N-alkylation of carbazole.[3]
General Procedure for N-Alkylation of Carbazole:
-
Dissolve carbazole and a molar excess of a base (e.g., potassium hydroxide or sodium hydride) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add the desired alkylating agent (e.g., ethyl bromide for 9-ethylcarbazole or 2-bromoethyl methyl ether for this compound) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 9-alkyl-carbazole.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.
Experimental Setup for Cyclic Voltammetry:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Concentration: Typically 1-5 mM.
Procedure:
-
The carbazole derivative is dissolved in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The potential of the working electrode is swept linearly with time between a set starting and ending potential and then back again.
-
The resulting current is measured as a function of the applied potential.
-
The onset oxidation and reduction potentials are determined from the voltammogram and used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Biological Activity and Signaling Pathways
While the primary application of these simple carbazole derivatives is in materials science, the carbazole scaffold is a known pharmacophore present in numerous biologically active natural products and synthetic drugs. The biological activity of carbazole derivatives often stems from their ability to intercalate with DNA or interact with various protein targets.
However, there is limited specific information available in the public domain regarding the biological activity and involvement in signaling pathways for this compound, 9-ethylcarbazole, and 9-phenylcarbazole. More complex carbazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, some 9-(pyrimidin-2-yl)-9H-carbazole derivatives have been shown to disrupt mitochondrial homeostasis in human lung adenocarcinoma cells, leading to apoptosis.[4]
Further research is required to explore the potential biological activities of this compound and its simple alkyl and aryl counterparts.
Conclusion
In the realm of organic electronics, 9-ethylcarbazole and 9-phenylcarbazole are well-established building blocks for hole-transporting and host materials, with a wealth of performance data available. This compound, while less studied, is expected to exhibit similar promising photophysical and electrochemical properties. The introduction of the methoxyethyl group may offer advantages in terms of processability for solution-based fabrication of organic electronic devices. Further dedicated research into the synthesis, characterization, and device application of this compound is warranted to fully elucidate its performance potential and establish its position relative to other carbazole derivatives. In the context of drug development, while the carbazole core is of significant interest, the specific biological activities of these simple derivatives remain an open area for investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 9-(2-Methoxyethyl)carbazole Against Commercial HTMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of perovskite solar cells (PSCs), the selection of an efficient and cost-effective Hole Transporting Material (HTM) is paramount for achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has been the benchmark HTM, its complex synthesis and high cost have driven the search for viable alternatives. This guide provides a comparative analysis of 9-(2-Methoxyethyl)carbazole, a promising carbazole-based HTM, against the commercial standard, Spiro-OMeTAD.
Performance Comparison
The following table summarizes the key performance metrics of perovskite solar cells fabricated with the proxy for this compound (CMO) and the commercial benchmark, Spiro-OMeTAD. The data is extracted from a study where both materials were evaluated under similar experimental conditions.[1][2]
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| CMO (proxy for this compound) | 15.92[1][2] | Not Reported | Not Reported | Not Reported |
| Spiro-OMeTAD (Commercial Standard) | 16.70[1][2] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the target compound (adapted), and the fabrication and characterization of perovskite solar cells.
Synthesis of this compound (Adapted Protocol)
A reliable, specific synthesis protocol for this compound is not available in the reviewed literature. However, a general and effective method for the N-alkylation of carbazole can be adapted.
Reaction:
Materials:
-
Carbazole
-
2-Bromo-1-methoxyethane (or other suitable 2-methoxyethyl halide)
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH) as the base
-
Dimethylformamide (DMF) or Acetonitrile as the solvent
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for the mobile phase
Procedure:
-
In a round-bottom flask, dissolve carbazole in the chosen solvent (e.g., DMF).
-
Add the base (e.g., powdered KOH or NaH) portion-wise to the solution at room temperature while stirring.
-
Stir the mixture for approximately 30 minutes to an hour to facilitate the deprotonation of the carbazole nitrogen.
-
Add 2-bromo-1-methoxyethane to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Perovskite Solar Cell Fabrication (General Protocol)
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and HCl for etching
-
Detergent, deionized water, acetone, and isopropanol for cleaning
-
Titanium dioxide (TiO₂) paste for the electron transport layer (ETL)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Chlorobenzene as an anti-solvent
-
HTM solution (e.g., this compound or Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or Silver for the back contact
Procedure:
-
Substrate Preparation:
-
Etch the FTO-coated glass to create the desired electrode pattern using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-Ozone for 15-20 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer onto the FTO substrate via spin-coating.
-
Anneal the TiO₂ layer at a high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C).
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Thermally evaporate the metal back contact (e.g., gold or silver) through a shadow mask to define the active area of the solar cell.
-
Device Characterization
Current-Voltage (J-V) Measurements:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
-
A source meter is used to apply a voltage sweep and measure the corresponding current.
-
Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve.
Visualizing the Workflow and Device Architecture
To better illustrate the experimental process and the structure of the fabricated devices, the following diagrams are provided.
References
A Comparative Guide to Confirming the Purity of Synthesized 9-(2-Methoxyethyl)carbazole by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) to confirm the purity of 9-(2-Methoxyethyl)carbazole, comparing it with other analytical techniques and offering detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For carbazole derivatives, reverse-phase HPLC is a common and effective method.[1] A typical HPLC method separates the main compound from potential impurities, such as starting materials or byproducts from the synthesis. The purity is then calculated based on the relative peak areas in the resulting chromatogram.
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Gradient elution, e.g., starting with a lower percentage of B and increasing over time. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40 °C[2][3] |
| Detection Wavelength | 250 nm[4] |
| Injection Volume | 5 µL[2][3] |
| Run Time | Approximately 15-20 minutes |
Expected Quantitative Data from HPLC Analysis
The primary output of an HPLC purity analysis is a chromatogram showing peaks corresponding to the main compound and any impurities. The following table summarizes the kind of quantitative data that would be generated.
Table 2: Example Quantitative Data for Purity Analysis
| Analyte | Retention Time (t_R) (min) | Peak Area (%) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~11.5 | >99.0 | ~3.15[2][3] | ~9.57[2][3] |
| Carbazole (starting material) | Shorter t_R than product | <0.1 | - | - |
| Other synthesis-related impurities | Variable t_R | <0.1 | - | - |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on representative data for similar compounds.[2][3]
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other methods can be used, often in a complementary fashion, to assess the purity of a synthesized compound.
Table 3: Comparison of Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, reproducible, automatable. | Requires specialized equipment, can be time-consuming for method development. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Fast, inexpensive, good for reaction monitoring.[5][6] | Low resolution, not quantitative, less sensitive than HPLC. |
| UPLC/MS-TOF | Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. | High sensitivity, provides mass information for impurity identification.[5] | High cost of instrumentation, complex data analysis. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine molecular structure. | Provides detailed structural information, can detect impurities with different structures. | Lower sensitivity for impurity detection compared to HPLC, quantification can be complex. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine elemental composition. | Confirms the identity of the main compound and can help identify impurities.[4] | Not inherently quantitative for purity determination without standards. |
Experimental Protocols
HPLC Purity Determination Protocol
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter both phases through a 0.45 µm filter.[3]
-
Standard Solution Preparation : Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation : Prepare the synthesized this compound sample in the same manner as the standard solution.[3]
-
Chromatographic System Setup :
-
Analysis :
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject a blank (solvent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram and multiplying by 100.
-
Thin-Layer Chromatography (TLC) Protocol for Preliminary Purity Check
-
Stationary Phase : Use a silica gel F254 TLC plate.
-
Mobile Phase : A mixture of hexane and ethyl acetate is a common choice for carbazole derivatives.[5] The exact ratio should be optimized to achieve good separation (Rf value of the main spot around 0.3-0.5).
-
Sample Preparation : Dissolve a small amount of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting : Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development : Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization :
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm and 366 nm.[5]
-
The presence of multiple spots indicates the presence of impurities.
-
Visualizations
The following diagram illustrates the general workflow for confirming the purity of synthesized this compound using HPLC.
References
- 1. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Photophysical Properties of 9-(2-Methoxyethyl)carbazole and its Analogs: A Guide for Researchers
The carbazole moiety is a well-known building block in the design of functional organic materials due to its excellent hole-transporting properties and high triplet energy. The substituent at the 9-position of the carbazole ring plays a crucial role in modulating its solubility, morphology, and, most importantly, its photophysical properties. The introduction of a flexible alkoxyethyl chain, such as the 2-methoxyethyl group, is anticipated to influence the molecule's conformation and intermolecular interactions, thereby affecting its absorption and emission characteristics.
General Photophysical Trends in 9-Substituted Carbazoles
Studies on various 9-substituted carbazoles reveal several key trends that can be extrapolated to predict the behavior of 9-(2-methoxyethyl)carbazole and its analogs:
-
Absorption: 9-substituted carbazoles typically exhibit strong absorption bands in the ultraviolet (UV) region, generally between 250 nm and 350 nm. These absorptions correspond to π-π* electronic transitions within the carbazole core. The specific position and intensity of these bands can be subtly influenced by the nature of the substituent at the 9-position.
-
Fluorescence: Most 9-substituted carbazoles are fluorescent, emitting in the near-UV to blue region of the electromagnetic spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the surrounding environment, including solvent polarity.
-
Solvatochromism: The emission spectra of carbazole derivatives often exhibit a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This is typically attributed to a change in the dipole moment of the molecule upon photoexcitation.
Prospective Comparative Study: Data to be Acquired
A thorough comparative study of this compound and its analogs would necessitate the systematic collection of the following quantitative data, which is currently unavailable in published literature:
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| This compound | Toluene | - | - | - | - | - |
| Dichloromethane | - | - | - | - | - | |
| Acetonitrile | - | - | - | - | - | |
| Analog 1: 9-(2-Ethoxyethyl)carbazole | Toluene | - | - | - | - | - |
| Dichloromethane | - | - | - | - | - | |
| Acetonitrile | - | - | - | - | - | |
| Analog 2: 3,6-Dibromo-9-(2-methoxyethyl)carbazole | Toluene | - | - | - | - | - |
| Dichloromethane | - | - | - | - | - | |
| Acetonitrile | - | - | - | - | - |
Table 1: Hypothetical Data Table for Comparative Photophysical Properties. This table illustrates the type of quantitative data required for a meaningful comparison. λ_abs: Absorption maximum, ε: Molar extinction coefficient, λ_em: Emission maximum, Φ_f: Fluorescence quantum yield, τ_f: Fluorescence lifetime.
Experimental Protocols for Characterization
To generate the data required for the comparative study, the following standard experimental protocols would be employed:
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectra and molar extinction coefficients of the compounds.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Solutions of the carbazole analogs are prepared in spectroscopic grade solvents (e.g., toluene, dichloromethane, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Measurement: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm) at room temperature. The solvent is used as a reference. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This method is used to measure the fluorescence emission spectra and determine the fluorescence quantum yields.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Dilute solutions of the compounds (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared in spectroscopic grade solvents.
-
Measurement: The emission spectra are recorded by exciting the sample at its absorption maximum. The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetimes of the excited state.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.
-
Sample Preparation: Dilute, deoxygenated solutions of the compounds are used. Deoxygenation is achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution to prevent quenching by molecular oxygen.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The fluorescence decay profile is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).
Logical Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound analogs.
Validating the Reproducibility of 9-(2-Methoxyethyl)carbazole-Based Device Performance: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to evaluate the consistency and performance of 9-(2-Methoxyethyl)carbazole in electronic device applications, this guide provides a comparative analysis of its performance against alternative materials, supported by experimental data and detailed protocols. A key focus is placed on the reproducibility of device characteristics, a critical factor for reliable and scalable applications.
While specific quantitative data on the reproducibility of this compound-based device performance is not extensively available in publicly accessible literature, this guide synthesizes available information on its synthesis, device fabrication, and performance in comparison to commonly used alternative materials. This allows for an informed assessment of its potential and highlights the necessity for standardized testing protocols to rigorously validate performance reproducibility.
Performance Comparison of Hole Transport Materials
To contextualize the performance of this compound, it is often compared with other hole transport materials (HTMs) commonly used in organic light-emitting diodes (OLEDs) and other organic electronic devices. A widely used benchmark material is N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
| Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |
| This compound | -5.4 to -5.7 | -2.1 to -2.4 | Not widely reported | Not widely reported |
| NPB | -5.4 to -5.5 | -2.3 to -2.4 | 10⁻⁴ to 10⁻³ | 95-100 |
| Spiro-OMeTAD | -5.22 | -2.07 | 2 x 10⁻⁴ | 121 |
Note: The values for this compound are estimated based on typical carbazole derivatives, as specific data for this compound is limited in the reviewed literature. NPB and Spiro-OMeTAD data are from various published studies. The lack of consistent, side-by-side comparative data underscores the importance of direct experimental validation.
Experimental Protocols
To ensure the reproducibility of device performance, detailed and consistent experimental protocols are paramount. Below are generalized procedures for the synthesis of this compound and the fabrication of a typical OLED device incorporating it as a hole transport layer.
Synthesis of this compound
Materials:
-
Carbazole
-
2-Bromoethyl methyl ether
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve carbazole and potassium hydroxide in dimethylformamide.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-bromoethyl methyl ether dropwise to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into ice water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
Fabrication of a Multilayer OLED Device
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates in a nitrogen stream.
-
Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.
Organic Layer Deposition:
-
All organic layers are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of a suitable hole injection material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of this compound.
-
Emissive Layer (EML): Co-deposit a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and a phosphorescent dopant, for example, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), with a typical doping concentration of 6-10%. The thickness of this layer is typically around 20 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an electron-transporting material like tris(8-hydroxyquinolinato)aluminum (Alq₃).
Cathode Deposition:
-
Deposit a thin layer (1 nm) of lithium fluoride (LiF) to facilitate electron injection.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
Encapsulation:
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing the Experimental Workflow
To further clarify the process of validating device reproducibility, the following diagrams illustrate the key stages.
Caption: Experimental workflow for validating device reproducibility.
The logical relationship for assessing reproducibility involves a cyclical process of fabrication and characterization, with feedback for process optimization.
Uncharted Territory: The Impact of 9-(2-Methoxyethyl)carbazole on Perovskite Solar Cell Stability Remains Undocumented in Public Research
Despite a thorough search of available scientific literature, no specific studies detailing the use and impact of 9-(2-Methoxyethyl)carbazole (9-MeOECz) as a hole-transporting material (HTM) in perovskite solar cells (PSCs) have been identified. Consequently, a direct assessment of its effect on device stability, supported by experimental data, cannot be provided at this time.
Perovskite solar cell research is a rapidly advancing field, with a significant focus on the development of novel hole-transporting materials to enhance both efficiency and long-term stability. While carbazole-based compounds are a prominent class of materials explored for this purpose due to their favorable electronic properties and chemical stability, the specific derivative this compound does not appear in published research concerning perovskite solar cell applications.
The stability of perovskite solar cells is a critical factor for their commercial viability. It is influenced by various components within the device architecture, with the hole-transporting layer playing a crucial role in protecting the perovskite absorber layer from environmental degradation factors such as moisture and oxygen, while efficiently extracting charge carriers.
Typically, research in this area involves the synthesis of a novel compound like 9-MeOECz, followed by its incorporation into a PSC device. The performance of this device is then rigorously tested against a standard or reference HTM, most commonly spiro-OMeTAD. These tests involve measuring key photovoltaic parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) under simulated sunlight. Crucially, the stability of the unencapsulated devices is assessed over extended periods under controlled conditions of humidity, elevated temperatures, and continuous illumination to monitor the degradation of these performance metrics.
Without such dedicated studies on this compound, it is impossible to generate a comparison guide that meets the core requirements of data presentation, experimental protocols, and visualizations based on verifiable research.
For researchers, scientists, and professionals in drug development interested in the stability of perovskite solar cells, it is recommended to focus on well-documented carbazole derivatives that have been extensively studied. A wealth of literature is available on alternatives such as PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) and various other synthesized small molecule carbazole-based HTMs. These studies provide detailed experimental data and protocols that allow for a comprehensive comparison of their impact on perovskite solar cell stability.
Should research on this compound in the context of perovskite solar cells be published in the future, a similar comparative analysis could be conducted. Until then, its potential in this application remains purely speculative.
Comparative Analysis of Charge Carrier Mobility in 9-(2-Methoxyethyl)carbazole versus Alternative Hole Transporting Materials
A comprehensive guide for researchers and scientists in optoelectronic materials and device engineering, this document provides an objective comparison of the hole carrier mobility of 9-(2-Methoxyethyl)carbazole against other commonly utilized Hole Transporting Materials (HTMs). This analysis is supported by a summary of experimental data and detailed methodologies for key characterization techniques.
The performance of organic electronic devices, such as perovskite solar cells and organic light-emitting diodes, is intrinsically linked to the efficiency of charge transport within their constituent layers. The hole transporting material plays a pivotal role in extracting and transporting positive charge carriers (holes) to the anode. Consequently, the charge carrier mobility of an HTM is a critical parameter governing overall device efficiency and performance. This guide presents a comparative overview of this compound and established HTMs, namely Spiro-OMeTAD, PTAA, and PEDOT:PSS.
Quantitative Comparison of Hole Mobility
To facilitate a direct comparison, the hole mobility values for the selected HTMs are summarized in the table below. It is important to recognize that the mobility of organic semiconductors can be influenced by various factors, including thin film morphology, material purity, and the specific measurement technique employed.
| Hole Transporting Material (HTM) | Hole Mobility (μh) in cm²/Vs | Measurement Technique(s) |
| This compound (proxy: 9-Ethylcarbazole) | ~ 10⁻⁶ | Time-of-Flight (TOF) |
| Spiro-OMeTAD | 4.71 x 10⁻⁴ | Space-Charge-Limited Current (SCLC)[1] |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | ~ 10⁻³ | TOF, SCLC |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | 1.043 x 10⁻⁴ | SCLC |
Note: A definitive experimental value for the hole mobility of this compound was not found in the reviewed literature. The provided value is based on data for the structurally similar compound, 9-Ethylcarbazole, and serves as an estimate for comparative purposes.
Analysis of Comparative Performance
From the presented data, it is evident that among the small molecule HTMs, PTAA exhibits a significantly high hole mobility, often an order of magnitude greater than that of the widely used Spiro-OMeTAD. The conductive polymer PEDOT:PSS also demonstrates a respectable hole mobility. The estimated mobility for this compound, based on its ethyl-substituted analog, is lower than the other compared materials. However, carbazole derivatives are well-regarded for their robust thermal and chemical stability, a crucial attribute for long-term device operational stability. Therefore, the selection of an appropriate HTM necessitates a balanced consideration of not only charge carrier mobility but also other critical factors such as energy level alignment with adjacent layers, film-forming properties, and long-term stability.
Experimental Methodologies for Mobility Determination
The two predominant techniques for quantifying charge carrier mobility in organic semiconductor thin films are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
Time-of-Flight (TOF) Measurement Protocol
The TOF technique provides a direct measurement of the time required for a photogenerated sheet of charge carriers to traverse a material under an applied electric field.
Caption: A flowchart of the Time-of-Flight (TOF) measurement process.
Detailed Protocol:
-
Sample Fabrication : A sandwich-type device structure is prepared on a cleaned substrate. This typically involves the sequential deposition of a transparent bottom electrode (e.g., Indium Tin Oxide - ITO), the organic semiconductor layer (the HTM), and a semi-transparent top electrode (e.g., aluminum). The thickness of the organic layer (d) must be accurately determined.
-
Experimental Setup : The fabricated device is integrated into an electrical circuit with a voltage source and a fast-response oscilloscope. A pulsed laser, with a photon energy sufficient to generate charge carriers in the organic material, is used as the excitation source.
-
Measurement Procedure : A constant voltage (V) is applied across the device. A short laser pulse is directed through the transparent electrode, creating a thin sheet of electron-hole pairs near this interface. The subsequent transient photocurrent, generated by the drift of one type of charge carrier across the film, is recorded by the oscilloscope.
-
Data Analysis and Mobility Calculation : The transit time (τt) of the charge carriers is determined from the recorded photocurrent transient, often identified as a "knee" or change in slope when plotted on a log-log scale. The drift mobility (μ) is then calculated using the equation: μ = d² / (V * τt).
Space-Charge-Limited Current (SCLC) Measurement Protocol
The SCLC method involves the analysis of the current density-voltage (J-V) characteristics of a single-carrier device.
Caption: A flowchart of the Space-Charge-Limited Current (SCLC) measurement process.
Detailed Protocol:
-
Device Fabrication : A "hole-only" device is constructed by sandwiching the HTM layer between two electrodes that have high work functions, facilitating efficient hole injection while blocking electron injection. The thickness of the HTM layer (d) is a critical parameter that must be accurately measured.
-
Measurement : The current density (J) is measured as a function of the applied voltage (V) under dark conditions to avoid photogeneration of carriers.
-
Data Analysis : The J-V data is analyzed to identify the SCLC regime, which is characterized by a J ∝ V² relationship. This regime is described by the Mott-Gurney law: J = (9/8)ε₀εrμ(V²/d³), where ε₀ is the permittivity of free space and εr is the relative permittivity of the material.
-
Mobility Extraction : By fitting the experimental data in the SCLC regime to the Mott-Gurney equation, the hole mobility (μ) can be extracted. This is often done by plotting J versus V² and determining the mobility from the slope of the linear fit.
References
Evaluating the Cost-Effectiveness of 9-(2-Methoxyethyl)carbazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development and organic electronics, the synthesis of key organic compounds with high purity and cost-efficiency is a paramount concern. 9-(2-Methoxyethyl)carbazole, a significant carbazole derivative, finds extensive applications as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a building block in medicinal chemistry. This guide provides a comprehensive comparison of the primary synthesis routes for this compound, offering a detailed analysis of their cost-effectiveness based on experimental data. Furthermore, a comparative assessment with alternative hole-transporting materials is presented to aid in informed decision-making for material selection and process development.
Synthesis of this compound: A Tale of Two Bases
The most common and direct method for the synthesis of this compound is the N-alkylation of carbazole with 2-bromoethyl methyl ether. The cost-effectiveness of this reaction is heavily influenced by the choice of base and the reaction conditions. Two primary methods are prevalent: one employing a strong base like sodium hydride (NaH) and another utilizing a weaker base such as potassium carbonate (K₂CO₃), often in conjunction with a phase-transfer catalyst (PTC).
Method 1: The Strong Base Approach with Sodium Hydride
This method involves the deprotonation of carbazole with a strong base like sodium hydride to form the highly nucleophilic carbazolide anion, which then readily reacts with 2-bromoethyl methyl ether.
Experimental Protocol:
A solution of carbazole (1 equivalent) in a dry aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is treated with sodium hydride (1.1 equivalents) at 0°C under an inert atmosphere. The reaction mixture is stirred for 30 minutes to allow for the complete formation of the sodium salt of carbazole. Subsequently, 2-bromoethyl methyl ether (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Method 2: The Cost-Effective Phase-Transfer Catalysis Approach
This approach utilizes a milder and less expensive base, potassium carbonate, in a biphasic system with a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[1] This method is often considered more environmentally friendly and scalable.[1]
Experimental Protocol:
A mixture of carbazole (1 equivalent), potassium carbonate (2-3 equivalents), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.1 equivalents) in a suitable solvent system (e.g., toluene and water) is prepared. 2-bromoethyl methyl ether (1.2 equivalents) is added, and the mixture is heated to reflux (around 80-110°C) with vigorous stirring for an extended period (typically 8-24 hours).[2] The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the organic layer is separated, washed with water, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Comparative Cost-Effectiveness Analysis
To provide a clear comparison, the following tables summarize the quantitative data for the two synthesis methods. The prices for reagents are indicative and can vary based on supplier and purity.
Table 1: Reagent Cost Comparison
| Reagent | Price (per kg) |
| Carbazole | ~$7 |
| 2-Bromoethyl methyl ether | Varies significantly based on supplier |
| Sodium Hydride (60% dispersion in mineral oil) | ~
|
| Potassium Carbonate | ~
|
| Tetrabutylammonium Bromide (TBAB) | ~
|
| N,N-Dimethylformamide (DMF) | ~
|
| Toluene | ~
|
Table 2: Synthesis Method Performance Comparison
| Parameter | Method 1 (NaH) | Method 2 (K₂CO₃/PTC) |
| Base Cost | Higher | Lower |
| Reaction Time | Shorter (4-6 h) | Longer (8-24 h) |
| Typical Yield | High (often >90%) | Good to High (70-95%) |
| Safety Considerations | Requires handling of pyrophoric NaH | Safer, avoids strong bases |
| Scalability | More challenging due to NaH handling | More amenable to large-scale synthesis |
| Environmental Impact | Use of aprotic polar solvents | Can utilize greener solvents like toluene |
| Purification | Generally straightforward | May require more rigorous purification |
Alternative Hole-Transporting Materials: A Cost and Performance Snapshot
While this compound is a viable option, other materials are widely used in organic electronics as hole-transporting layers. A brief comparison with two common alternatives, Poly(N-vinylcarbazole) (PVK) and N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD), is provided below.
Table 3: Comparison with Alternative Hole-Transporting Materials
| Material | Synthesis Complexity | Estimated Synthesis Cost | Key Performance Aspects |
| This compound | Low | Low to Moderate | Good hole mobility, forms amorphous films. |
| Poly(N-vinylcarbazole) (PVK) | Polymerization from monomer | Moderate to High (monomer synthesis and polymerization)[3][7] | Excellent film-forming properties, widely used as a host material.[3] |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | Multi-step synthesis | High[6][8] | High hole mobility, good thermal stability, but can be prone to crystallization.[5][8] |
Visualizing the Synthesis Workflow
To better illustrate the logical flow of the synthesis and purification process for this compound, the following workflow diagram is provided.
Conclusion
The synthesis of this compound via N-alkylation of carbazole offers two primary, cost-effective routes. The choice between the sodium hydride and the potassium carbonate/phase-transfer catalysis method depends on the specific requirements of the synthesis.
-
For rapid, high-yield, small-scale synthesis where the handling of hazardous reagents is manageable, the sodium hydride method is a strong contender.
-
For larger-scale, more cost-sensitive, and environmentally conscious production, the potassium carbonate/phase-transfer catalysis method presents a more attractive option due to its lower reagent cost, safer operating conditions, and amenability to greener solvents.
When compared to alternative hole-transporting materials like PVK and TPD, this compound offers a balance of straightforward synthesis, lower cost, and good performance characteristics. This makes it a compelling choice for various applications in organic electronics and medicinal chemistry, particularly where cost-effectiveness is a key driver in material selection. Researchers and process chemists should carefully consider the trade-offs in reaction time, yield, safety, and scalability to select the optimal synthesis strategy for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | 936355-01-0 | Benchchem [benchchem.com]
- 6. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 9-(2-Methoxyethyl)carbazole
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug development. While X-ray crystallography stands as the gold standard for elucidating solid-state molecular structures, a suite of spectroscopic techniques provides complementary and often more readily accessible data for structural confirmation in solution. This guide compares the use of X-ray crystallography with common spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for verifying the structure of 9-(2-Methoxyethyl)carbazole.
For the synthesis of this compound, a common and effective method is the N-alkylation of carbazole. This reaction typically involves treating carbazole with a suitable alkylating agent, in this case, 2-chloroethyl methyl ether, in the presence of a base.
A general synthetic procedure involves dissolving carbazole in a polar aprotic solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is then added to deprotonate the nitrogen atom of the carbazole ring, forming a nucleophilic carbazolide anion. Subsequently, 2-chloroethyl methyl ether is introduced into the reaction mixture. The carbazolide anion then displaces the chloride ion in an Sₙ2 reaction, forming the N-C bond and yielding this compound. The reaction is typically stirred at an elevated temperature to ensure completion. After the reaction is complete, the mixture is worked up by pouring it into water, which precipitates the crude product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure compound.
Structural confirmation of the synthesized this compound would then be carried out using the techniques discussed below.
Comparative Analysis of Structural Confirmation Techniques
The choice of analytical technique for structural confirmation depends on the specific information required, the physical state of the sample, and the available resources. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of this compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation pattern |
| Sample State | Single Crystal | Solution | Gas Phase (after ionization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Data Interpretation | Requires specialized software for structure solution and refinement | Interpretation of chemical shifts, coupling constants, and 2D correlations | Analysis of mass-to-charge ratio and fragmentation pathways |
| Key Strengths | Unambiguous determination of absolute structure in the solid state | Provides detailed information about the molecule's structure in solution | High sensitivity and accurate mass determination |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Provides an average structure in solution; can be complex for large molecules | Does not provide direct information about atom connectivity or stereochemistry |
Experimental Protocols
1. X-ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline compound.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the carbazole ring, the two methylene groups of the ethyl chain, and the methyl group of the methoxy moiety.
-
¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the aromatic carbons and the aliphatic carbons of the side chain.
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of this compound. Fragmentation patterns can also provide clues about the molecule's structure.
Visualizing the Workflow
The logical workflow for confirming the structure of a newly synthesized compound like this compound can be visualized as a sequential process, starting from the synthesis and moving through various analytical techniques for comprehensive characterization.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Safety Operating Guide
Proper Disposal of 9-(2-Methoxyethyl)carbazole: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 9-(2-Methoxyethyl)carbazole is crucial for maintaining laboratory safety and environmental compliance. As a carbazole derivative, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
I. Hazard Assessment and Classification
Key Hazard Information for Carbazole Derivatives:
| Hazard Category | Description | Primary Concern |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2] | Prevents contamination of water systems. |
| Health | May cause skin, eye, and respiratory tract irritation.[3] | Requires use of personal protective equipment (PPE). |
| Regulatory | Regulated as a hazardous substance under various federal and state guidelines.[4] | Ensures legal compliance with disposal procedures. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent accidental chemical reactions and ensure correct disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[5][6] Do not use abbreviations or chemical formulas.[5]
-
Incompatible Materials: Do not mix this compound with other waste chemicals unless you have confirmed their compatibility. Store it away from strong oxidizing agents.[1]
Step 3: Handling Contaminated Labware and Empty Containers
Any materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a sealed bag and disposed of in the solid hazardous waste container.
-
Glassware: If contaminated, glassware should be triple-rinsed with a suitable solvent. The first rinsate must be collected and treated as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations.
-
Empty Containers: Original containers of this compound must be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[5][7] After rinsing, the container can be disposed of according to your institution's policy, which may allow for disposal in regular trash after the label is defaced.[8]
Step 4: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, secure area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.[7]
Step 5: Arranging for Professional Disposal
Hazardous chemical waste cannot be disposed of in the regular trash or down the drain.[6][9]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.[5][6]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This will likely include information on the chemical, quantity, and location.[6]
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10][11] Common disposal methods for this type of chemical waste include incineration in a licensed apparatus.[9][12]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific guidelines and the relevant local and national regulations.[10]
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 9-(2-Methoxyethyl)carbazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-(2-Methoxyethyl)carbazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure. The selection of gloves should be based on the breakthrough time and permeation rate for similar chemical structures.
| PPE Item | Specification |
| Eye and Face Protection | Use safety goggles with side protection or a face shield. Standard EN 166 (EU) or NIOSH (US) approved.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[2][3] |
| Glove Material | Nitrile rubber (NBR) is a recommended material.[2] |
| Material Thickness | >0.11 mm.[2] |
| Breakthrough Time | >480 minutes (permeation level 6).[2] |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing to prevent skin contact.[3][4] |
| Respiratory Protection | If exposure limits are exceeded or in case of dust formation, use a full-face respirator.[3] |
Operational Plan for Handling
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the handling area. Use of a chemical fume hood is strongly recommended.[2][3]
-
Verify that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid formation of dust and aerosols.[3] For solid forms, moisten with water to prevent dusting before sweeping up any spills.[7][8]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[3]
3. General Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before breaks and at the end of the workday.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]
-
Contaminated work clothes should be laundered separately before reuse.[7][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Collection:
2. Disposal Method:
-
Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
3. Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[3]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

